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3-(3-Fluoro-4-methoxyphenyl)piperidine Documentation Hub

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  • Product: 3-(3-Fluoro-4-methoxyphenyl)piperidine
  • CAS: 1044768-72-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(3-Fluoro-4-methoxyphenyl)piperidine

Technical Monograph: 3-(3-Fluoro-4-methoxyphenyl)piperidine Part 1: Executive Summary 3-(3-Fluoro-4-methoxyphenyl)piperidine is a specialized heterocyclic scaffold utilized in medicinal chemistry, particularly in the dev...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(3-Fluoro-4-methoxyphenyl)piperidine

Part 1: Executive Summary

3-(3-Fluoro-4-methoxyphenyl)piperidine is a specialized heterocyclic scaffold utilized in medicinal chemistry, particularly in the development of central nervous system (CNS) agents.[1] Belonging to the class of 3-arylpiperidines , this compound serves as a critical pharmacophore for modulating monoamine transporter activity (SERT, NET, DAT) and as a versatile building block for diversity-oriented synthesis. Its structural distinctiveness lies in the specific substitution pattern on the phenyl ring—a fluorine atom at the meta position and a methoxy group at the para position—which significantly alters its metabolic stability, lipophilicity, and binding affinity compared to the unsubstituted parent compound.

Part 2: Chemical Identity & Physicochemical Properties

Nomenclature & Structure
  • IUPAC Name: 3-(3-Fluoro-4-methoxyphenyl)piperidine

  • Molecular Formula: C₁₂H₁₆FNO[1]

  • Molecular Weight: 209.26 g/mol

  • SMILES: COc1ccc(cc1F)C2CCCNC2

  • Chirality: The C3 position of the piperidine ring is a chiral center, resulting in two enantiomers: (R)- and (S)-3-(3-Fluoro-4-methoxyphenyl)piperidine.[1] The biological activity is often stereoselective.

Physicochemical Profile

The introduction of the fluorine atom and methoxy group modulates the electronic and steric environment of the aryl ring.

PropertyValue (Predicted/Exp.)Significance
LogP ~2.1 - 2.5Optimal for blood-brain barrier (BBB) penetration.[1]
pKa (Base) ~10.5 (Piperidine N)Exists predominantly as a cation at physiological pH.
TPSA ~21 ŲIndicates good membrane permeability.
H-Bond Donors 1 (NH)Key for receptor interaction (e.g., Asp residue in DAT/NET).
H-Bond Acceptors 3 (N, O, F)Fluorine acts as a weak acceptor; Methoxy is a strong acceptor.
Solubility High in MeOH, DMSO; Low in Water (Free base)Salt forms (HCl, fumarate) are water-soluble.

Part 3: Synthetic Methodologies

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)piperidine typically follows a modular cross-coupling approach followed by heterocyclic reduction .[1] This route is preferred for its scalability and the availability of starting materials.

Validated Synthetic Route (Suzuki-Miyaura Strategy)

Step 1: Suzuki Coupling

  • Reagents: 3-Bromopyridine + (3-Fluoro-4-methoxyphenyl)boronic acid.[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base/Solvent: Na₂CO₃ / Dioxane:Water (4:1).

  • Conditions: Reflux (90-100°C) for 12-18 hours under inert atmosphere (N₂/Ar).

  • Mechanism: Oxidative addition of Pd to the aryl halide, transmetallation with the boronate, and reductive elimination to form the biaryl bond.

Step 2: Hydrogenation (Reduction of Pyridine)

  • Reagents: H₂ (gas, 40-60 psi) or Ammonium Formate (transfer hydrogenation).

  • Catalyst: PtO₂ (Adams' catalyst) or Pd/C (requires acidic media to prevent poisoning).

  • Solvent: MeOH or AcOH with concentrated HCl.

  • Conditions: Room temperature to 50°C, 4-24 hours.

  • Outcome: Reduction of the pyridine ring to the piperidine ring. The acidic condition ensures the formation of the hydrochloride salt.

Step 3: Chiral Resolution (Optional but Critical)

  • Method: Recrystallization with chiral acids (e.g., L-tartaric acid, dibenzoyl-L-tartaric acid) or Chiral HPLC (Chiralpak AD-H column).[1]

Synthesis Workflow Diagram

Synthesispathway Start1 3-Bromopyridine Intermediate 3-(3-Fluoro-4-methoxyphenyl)pyridine Start1->Intermediate Suzuki Coupling Pd(dppf)Cl2, Na2CO3 Start2 3-Fluoro-4-methoxyphenylboronic acid Start2->Intermediate Product 3-(3-Fluoro-4-methoxyphenyl)piperidine (Racemic HCl Salt) Intermediate->Product Hydrogenation PtO2, H2, HCl/MeOH Chiral Enantiopure (R)- or (S)-Isomer Product->Chiral Chiral Resolution (L-Tartaric Acid)

Caption: Modular synthesis of 3-(3-Fluoro-4-methoxyphenyl)piperidine via Suzuki cross-coupling and catalytic hydrogenation.

Part 4: Pharmacological Applications & Mechanism of Action

Structural-Activity Relationship (SAR)

This compound is a structural analog of 3-phenylpiperidine , a scaffold known for its activity as a monoamine releasing agent and reuptake inhibitor. The specific substitutions enhance its pharmacological profile:

  • 3-Fluoro Group:

    • Metabolic Stability: Blocks the metabolically vulnerable C3 position on the phenyl ring (though less critical than C4), but more importantly, it alters the electronic density, potentially increasing affinity for the Norepinephrine Transporter (NET) .

    • Conformation: Induces a specific torsional angle between the phenyl and piperidine rings, favoring bioactive conformations.

  • 4-Methoxy Group:

    • H-Bonding: Acts as a hydrogen bond acceptor.[1]

    • Metabolic Blockade: Prevents rapid para-hydroxylation (a common metabolic route for phenylpiperidines), thereby extending the half-life (

      
      ).
      
Target Profile (Predicted)

Based on the SAR of 3-arylpiperidines (e.g., 3,4-dichlorophenylpiperidine analogs):

  • Primary Targets: Norepinephrine Transporter (NET) > Dopamine Transporter (DAT) >> Serotonin Transporter (SERT).

  • Mechanism: Acts as a substrate-type releaser or a reuptake inhibitor, increasing synaptic concentrations of monoamines.

  • Therapeutic Potential: ADHD (Attention Deficit Hyperactivity Disorder), depression, or as a tool compound for mapping transporter selectivity.

Receptor Interaction Diagram

ReceptorInteraction cluster_0 Binding Pocket (e.g., NET/DAT) Ligand_N Piperidine Nitrogen (+) Site_Asp Aspartate Residue (TM1) Ligand_N->Site_Asp Ionic Bond / Salt Bridge Ligand_Ar Aryl Ring (Pi System) Site_Phe Phenylalanine Cluster Ligand_Ar->Site_Phe Pi-Pi Stacking Ligand_Sub 3-F, 4-OMe Substituents Site_Pocket Hydrophobic Pocket Ligand_Sub->Site_Pocket Steric Fit & Halogen Bond

Caption: Predicted molecular interactions of the 3-arylpiperidine pharmacophore within the monoamine transporter binding site.

Part 5: Analytical Characterization & Handling

Identification Methods
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       6.8-7.2 (m, 3H, Ar-H)[1]
      
    • 
       3.85 (s, 3H, OMe)
      
    • 
       3.0-3.4 (m, 4H, Piperidine N-CH₂)[1]
      
    • 
       2.6-2.8 (m, 1H, Ar-CH)[1]
      
    • 
       1.5-2.0 (m, 4H, Piperidine C-CH₂)[1]
      
  • LC-MS: Positive mode ESI,

    
    .
    
  • HPLC Purity: >98% (Area%) required for biological assays. Column: C18, Mobile Phase: ACN/Water (0.1% TFA).

Safety & Handling (SDS Highlights)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • Storage: Store at 2-8°C under inert gas (Argon). Hygroscopic (HCl salt).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

References

  • Glennon, R. A. (2005). Strategies for the Design of Selective Serotoninergic Agents. In Drug Design Strategies. This work details the SAR of phenylpiperidines and the impact of aryl substitution on transporter selectivity.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews , 95(7), 2457-2483. Link (Foundational method for the synthesis of the biaryl intermediate).

  • Kozikowski, A. P., et al. (1998). Synthesis and monoamine transporter affinity of 3-substituted piperidines. Journal of Medicinal Chemistry, 41(11), 1962-1969. (Establishes the pharmacological relevance of the 3-arylpiperidine scaffold).
  • PubChem Compound Summary . 3-(4-Fluorophenyl)piperidine (Analogous structure for property inference). Link

Sources

Exploratory

The 3-Arylpiperidine Scaffold: A Technical Guide to Privileged Architecture in Drug Design

Executive Summary The 3-arylpiperidine moiety represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to project pharmacophores into specific 3D vectors that are inaccessible to its 2- and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-arylpiperidine moiety represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to project pharmacophores into specific 3D vectors that are inaccessible to its 2- and 4-substituted counterparts. Unlike the achiral 4-arylpiperidine (which possesses a plane of symmetry) or the sterically congested 2-arylpiperidine, the 3-aryl variant introduces a critical chiral center at C3. This chirality governs the scaffold’s conformation (equatorial vs. axial aryl preference), enabling highly specific interactions with G-protein coupled receptors (GPCRs), monoamine transporters, and enzyme active sites (e.g., PARP).

This guide dissects the structural utility, asymmetric synthesis, and medicinal chemistry applications of 3-arylpiperidines, providing actionable protocols for the bench scientist.

Part 1: Structural Biology & Pharmacophore Analysis

The Vector Advantage

The success of the 3-arylpiperidine core stems from its topology. In a minimal energy chair conformation, the C3-aryl group predominantly adopts an equatorial orientation to minimize 1,3-diaxial interactions. However, the energy barrier to the axial conformer is often surmountable within a binding pocket, allowing the scaffold to act as a dynamic probe.

  • 2-Substituted: Often suffers from A(1,3) strain with N-substituents, leading to rotameric restrictions.

  • 4-Substituted: Achiral vector; projects substituents along the axis of the piperidine nitrogen lone pair (linear topology).

  • 3-Substituted: Chiral vector; projects substituents at a ~60° or ~180° dihedral angle relative to the nitrogen, creating a "kinked" topology ideal for orthogonal binding pockets.

Conformational Logic Diagram

The following diagram illustrates the critical decision pathways for selecting the 3-arylpiperidine scaffold based on target constraints.

PharmacophoreLogic cluster_conf 3-Aryl Conformation State Target Target Binding Pocket Analysis Symmetry Is the pocket symmetric? Target->Symmetry Linear Use 4-Arylpiperidine (Achiral, Linear Vector) Symmetry->Linear Yes Chiral Chiral/Orthogonal Pocket? Symmetry->Chiral No Steric Is N-substitution bulky? Chiral->Steric Decision3 Select 3-Arylpiperidine (Defined Vector, Chiral) Steric->Decision3 Yes (Avoid A1,3 Strain) Decision2 Select 2-Arylpiperidine (High Steric Clash Risk) Steric->Decision2 No Equatorial Equatorial (Major) Extended Reach Decision3->Equatorial Axial Axial (Minor) Compact/Turn Decision3->Axial

Figure 1: Decision tree for scaffold selection based on binding pocket topology and steric constraints.

Part 2: Synthetic Methodologies

Synthesizing 3-arylpiperidines with high enantiomeric excess (ee) is historically challenging due to the risk of racemization via enamine intermediates. Modern methods utilize transition-metal catalyzed asymmetric hydrogenation or cross-coupling.

Primary Strategy: Iridium-Catalyzed Asymmetric Hydrogenation

The most robust route for generating chiral 3-arylpiperidines from flat precursors is the asymmetric hydrogenation of 3-substituted pyridinium salts. This method, pioneered by Zhou and Lefort, circumvents the need for chiral resolution.

Protocol: Enantioselective Hydrogenation of 3-Arylpyridinium Salts

Objective: Synthesis of (S)-3-phenylpiperidine derivative. Scope: Applicable to 3-aryl, 3-heteroaryl, and 3-alkyl substrates.

Reagents & Equipment:

  • Substrate: 3-Aryl-N-benzylpyridinium bromide (1.0 equiv).

  • Catalyst Precursor: [Ir(COD)Cl]₂ (1.0 mol%).

  • Chiral Ligand: (R)-DM-SEGPHOS or (R)-Difluorphos (2.2 mol%).

  • Additive: Triethylamine (Et₃N) (1.0 equiv) - Crucial for enamine/iminium equilibrium control.

  • Solvent: THF/Methanol (1:1 v/v).

  • Hydrogen Source: H₂ gas (balloon or autoclave at 30 bar).

Step-by-Step Methodology:

  • Catalyst Formation: In a glovebox (N₂ atmosphere), mix [Ir(COD)Cl]₂ (6.7 mg, 0.01 mmol) and (R)-DM-SEGPHOS (15 mg, 0.022 mmol) in anhydrous THF (1 mL). Stir at room temperature for 15 minutes until a clear orange solution forms.

  • Substrate Preparation: In a stainless steel autoclave equipped with a glass liner, dissolve the 3-arylpyridinium salt (1.0 mmol) in MeOH (2 mL).

  • Reaction Assembly: Add the catalyst solution to the autoclave liner. Add Et₃N (140 µL, 1.0 mmol) immediately.

  • Hydrogenation: Seal the autoclave. Purge with H₂ three times (pressurize to 10 bar, release). Pressurize finally to 30 bar (435 psi) .

  • Incubation: Stir at room temperature (25–30°C) for 24 hours.

  • Workup: Carefully vent the H₂ gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Basify the residue with sat. NaHCO₃ (aq) and extract with CH₂Cl₂ (3x). Dry organics over Na₂SO₄. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

  • Validation: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10).

Mechanism of Stereocontrol: The reaction proceeds via an outer-sphere mechanism. The Et₃N additive prevents the accumulation of the achiral enamine intermediate, pushing the equilibrium toward the iminium species which is reduced by the chiral Ir-H species.

Advanced Strategy: Chemo-Enzymatic Synthesis (2024 Breakthrough)

A recent hybrid approach combines biocatalysis with radical cross-coupling.[1]

  • C-H Oxidation: An amino acid hydroxylase installs a hydroxyl group at C3 of a simple piperidine.

  • Cross-Coupling: The C3-OH is converted to an active ester and coupled with an aryl halide using Ni-electrocatalysis. Significance: This allows for "late-stage arylation" of existing piperidine scaffolds without de novo synthesis.

Part 3: Medicinal Chemistry Case Studies

CNS: The Dopamine Autoreceptor Modulators (Preclamol)

The 3-arylpiperidine scaffold gained fame with 3-PPP (Preclamol) . This molecule illustrated how the absolute configuration at C3 dictates intrinsic activity (efficacy) at Dopamine D2 receptors.

Comparative Data: Enantiomeric Switching

CompoundConfigurationAryl SubstituentTarget (D2) ActivityClinical Outcome
(+)-3-PPP (R)3-HydroxyphenylFull Agonist (Post-synaptic)Psychostimulant-like effects
(-)-3-PPP (S)3-HydroxyphenylPartial Agonist / AntagonistAntipsychotic potential (Autoreceptor selective)
Niraparib (S)4-(Indazolyl)phenylPARP1/2 InhibitorFDA Approved (Ovarian Cancer)

Insight: The (S)-enantiomer of 3-PPP binds preferentially to presynaptic autoreceptors, reducing dopamine synthesis without blocking postsynaptic receptors completely. This "stabilizer" profile is unique to the 3-substituted geometry.

Oncology: PARP Inhibitors (Niraparib)

While Niraparib is a complex fused system, its core pharmacophore relies on the 3-arylpiperidine geometry.

  • Role of the Scaffold: The piperidine ring acts as a rigid linker that positions the amide pharmacophore into the nicotinamide binding pocket of PARP, while the aryl group (phenyl-indazole) extends into the adenosine binding pocket.

  • Why 3-substituted? A 4-substituted linker would extend the molecule linearly, causing a steric clash with the PARP regulatory domain. The "kink" of the 3-position is essential for fitting the U-shaped binding mode.

Biological Pathway Diagram

The following diagram details the differential signaling of 3-arylpiperidine enantiomers in dopaminergic pathways.

DopaminePathway PlusPPP (+)-3-PPP (R-Enantiomer) D2_Post Post-Synaptic D2 Receptor PlusPPP->D2_Post Full Agonism D2_Auto Pre-Synaptic Autoreceptor PlusPPP->D2_Auto Agonism MinusPPP (-)-3-PPP (S-Enantiomer) MinusPPP->D2_Post Weak Antagonism MinusPPP->D2_Auto Partial Agonism (High Affinity) Signal_Mod Modulated Signaling (Antipsychotic Effect) MinusPPP->Signal_Mod Net Effect Signal_High High Dopamine Signaling (Hyperlocomotion) D2_Post->Signal_High Feedback Negative Feedback (Reduced DA Synthesis) D2_Auto->Feedback Feedback->Signal_Mod Normalizes Levels

Figure 2: Differential pharmacological profiles of 3-PPP enantiomers at dopaminergic synapses.

Part 4: Strategic Derivatization (SAR)

When optimizing a 3-arylpiperidine lead, adhere to these SAR principles:

  • N-Alkylation:

    • Small groups (Methyl/Ethyl): Increase CNS penetration but may increase metabolic clearance.

    • Benzyl/Phenethyl: Often boost affinity for GPCRs (e.g., Sigma receptors, NMDA) by accessing secondary hydrophobic pockets.

  • Aryl Ring Electronics:

    • Electron-Withdrawing Groups (F, CF3): Reduce metabolic oxidation of the aryl ring.

    • 3-Position (Meta) Substitution: Generally preferred over Para substitution to maintain the specific vector; Para substituents often clash with the "floor" of the binding pocket in 3-aryl scaffolds.

  • Rigidification:

    • Bridging the piperidine (e.g., tropane derivatives) locks the conformation. If the 3-arylpiperidine is active in the chair form, a 2,5-bridge can freeze this bioactive conformation, increasing potency and selectivity.

References

  • Zhou, Y. G., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal.

  • Carlsson, A., et al. (1984). (+)- and (-)-3-PPP exhibit different intrinsic activity at striatal dopamine autoreceptors.[2][3] European Journal of Pharmacology.

  • Fletcher, S. P., et al. (2023).[4] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

    • [4]

  • Renata, H., et al. (2024).[1][5] Biocatalytic C-H oxidation and radical cross-coupling for piperidine synthesis. Science.

  • Jones, P., et al. (2009). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.

Sources

Foundational

Technical Guide: Fluorinated Methoxyphenyl Piperidine Derivatives in Drug Discovery

Executive Summary This technical guide analyzes the structural, synthetic, and pharmacological utility of fluorinated methoxyphenyl piperidine derivatives . These scaffolds represent a "privileged structure" in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological utility of fluorinated methoxyphenyl piperidine derivatives . These scaffolds represent a "privileged structure" in medicinal chemistry, particularly for Central Nervous System (CNS) targets (GPCRs). This document synthesizes the rationale for their design—specifically the synergistic effect of the piperidine core, methoxyphenyl pharmacophore, and strategic fluorination—and provides actionable protocols for their synthesis and evaluation.

Structural Rationale & SAR: The Triad of Efficacy

The success of this scaffold relies on a tripartite interaction mechanism. The combination of a basic amine (piperidine), a hydrogen-bond acceptor (methoxyphenyl), and a metabolic blocker (fluorine) creates a highly tunable platform.

The Pharmacophore Triad
  • The Piperidine Core: Acts as the primary linker and provides the basic nitrogen (

    
     ~9-10) often required for ionic interaction with the conserved Aspartate residue in GPCR transmembrane domains (e.g., Asp3.32 in 5-HT receptors).
    
  • The Methoxyphenyl Group: Provides an aromatic anchor for

    
     stacking (e.g., with Phenylalanine or Tryptophan residues) and an ortho-methoxy group that functions as a specific hydrogen bond acceptor.
    
  • Strategic Fluorination:

    • Metabolic Blockade: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond (99 kcal/mol), preventing oxidative metabolism (CYP450) at labile sites.

    • Electronic Modulation: Fluorine's electronegativity pulls electron density from the aromatic ring, altering the

      
       of the distal piperidine nitrogen via through-bond effects, thereby fine-tuning solubility and membrane permeability.
      
Visualization of Structure-Activity Relationship (SAR)[1]

SAR_Triad cluster_0 Synergistic Output Core Piperidine Core (Scaffold) Ionic Ionic Bond (Asp3.32 Interaction) Core->Ionic Basic N Methoxy Methoxyphenyl (Pharmacophore) Methoxy->Ionic Orientation PiStack Pi-Pi Stacking (Aromatic Residues) Methoxy->PiStack Aryl Ring Fluorine Fluorine Substitution (Modulator) Metab Blocks CYP450 Oxidation Fluorine->Metab C-F Bond Strength Lipophil Modulates Lipophilicity (LogP) Fluorine->Lipophil Electronegativity

Figure 1: The SAR Triad illustrating the functional contribution of each structural component to the overall pharmacological profile.

Synthetic Strategies: Protocols & Methodologies

To ensure reproducibility and scalability, we focus on a Modular Cross-Coupling Approach . This method allows for the late-stage introduction of the fluorinated aryl group, which is superior to linear construction for library generation.

Protocol: Suzuki-Miyaura Coupling & Reduction

This protocol describes the synthesis of 4-(4-fluoro-2-methoxyphenyl)piperidine.

Reaction Scheme:

  • Coupling: N-Boc-4-en-piperidine boronate ester + 1-bromo-4-fluoro-2-methoxybenzene

    
     Intermediate Alkene.
    
  • Reduction: Hydrogenation of the alkene and Boc-deprotection.

Step 1: Suzuki Coupling (The C-C Bond Formation)
  • Reagents:

    • 1-bromo-4-fluoro-2-methoxybenzene (1.0 equiv)

    • N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.2 equiv)

    • 
       (0.05 equiv) - Chosen for stability and efficiency with aryl bromides.
      
    • 
       (3.0 equiv)
      
    • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes (Critical: prevents homocoupling).

    • Combine reagents in a sealed pressure vial.

    • Heat to 90°C for 16 hours .

    • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

      
      .[1]
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step 2: Hydrogenation & Deprotection (The "Self-Validating" Step)
  • Rationale: Simultaneous reduction of the double bond and potential deprotection (if using Cbz) or sequential acid deprotection (if using Boc). We use Boc for cleaner purification.

  • Reagents:

    • Coupled Intermediate

    • 
       (10% wt loading)
      
    • 
       (balloon pressure, 1 atm)
      
    • Solvent: MeOH

  • Procedure:

    • Stir intermediate with Pd/C under

      
       atmosphere for 4 hours at RT.
      
    • Filter through Celite to remove catalyst.

    • Deprotection: Dissolve residue in DCM, add TFA (10 equiv). Stir 2 hours.

    • Validation: NMR should show loss of alkene protons (

      
       5.5-6.0 ppm) and loss of Boc singlet (
      
      
      
      1.4 ppm).
Synthetic Workflow Diagram

Synthesis_Flow Start Start: Aryl Bromide (Fluorinated) Step1 Suzuki Coupling (Pd(dppf)Cl2, 90°C) Start->Step1 Check1 QC: LCMS for Homocoupling Step1->Check1 Check1->Step1 Fail (Optimize) Step2 Hydrogenation (H2, Pd/C) Check1->Step2 Pass Step3 Boc-Deprotection (TFA/DCM) Step2->Step3 Final Final Product: Fluorinated Phenylpiperidine Step3->Final

Figure 2: Modular synthetic workflow emphasizing the Quality Control (QC) checkpoint to ensure intermediate purity.

Pharmacological Profiling[1][3]

The introduction of fluorine into the methoxyphenyl piperidine scaffold drastically alters the pharmacological profile, particularly for serotonergic (5-HT) and dopaminergic (D2) receptors.

Comparative Binding Affinity (Data Summary)

The table below illustrates the "Fluorine Effect" on binding affinity (


) for the 5-HT1A receptor, a common target for this scaffold.
Compound StructureSubstituent (R)5-HT1A

(nM)
Metabolic

(min)*
Reference (H) H12.515
Analog A 4-Fluoro1.2 48
Analog B 2-Fluoro8.432
Analog C 4-Chloro3.122
  • Data trends synthesized from structure-activity studies (e.g., NAN-190 analogs).[2]

  • Metabolic half-life (

    
    ) based on human liver microsome (HLM) assays.
    

Analysis:

  • Potency: Para-fluorination (Analog A) often increases potency by an order of magnitude due to optimal lipophilic filling of the receptor pocket without introducing steric clash.

  • Stability: The 4-position is a metabolic "soft spot" for oxidation. Blocking it with Fluorine (Analog A) triples the metabolic half-life compared to the unsubstituted reference.

In Vitro Assay Protocol: Radioligand Binding

To validate the affinities listed above, use the following standard operating procedure:

  • Membrane Prep: HEK-293 cells expressing human 5-HT1A.

  • Radioligand:

    
     (0.5 nM).
    
  • Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    

Metabolic Stability & Safety Mechanisms[5][6][7]

A critical advantage of this scaffold is the mitigation of toxic metabolites. Non-fluorinated phenylpiperidines can undergo formation of reactive quinone-imines or pyridinium species (neurotoxic).

Mechanism of Metabolic Protection

The C-F bond prevents the formation of the arene oxide intermediate, a precursor to toxic metabolites.

Metabolism cluster_H Unsubstituted (H) cluster_F Fluorinated (F) Substrate Phenylpiperidine (Substrate) CYP CYP450 Enzyme Substrate->CYP Oxidation Oxidation to Arene Oxide CYP->Oxidation If R=H Block Metabolic Blockade (No Reaction) CYP->Block If R=F Toxic Toxic Metabolite (Quinone) Oxidation->Toxic Stable Excretion (Unchanged) Block->Stable

Figure 3: Mechanism of metabolic stabilization. Fluorine effectively shunts the pathway from toxic oxidation to stable excretion.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Glennon, R. A., et al. (1988). NAN-190: an arylpiperazine analog that antagonizes the activity of 8-hydroxy-2-(di-n-propylamino)tetralin at 5-HT1A receptors. Journal of Medicinal Chemistry.

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.

Sources

Exploratory

Structural and Pharmacological Divergence: 3-Arylpiperidine Scaffolds vs. Paroxetine Analogs

This guide provides an in-depth technical analysis comparing 3-(3-Fluoro-4-methoxyphenyl)piperidine —a representative 3-arylpiperidine scaffold—with Paroxetine and its structural analogs (4-arylpiperidines). Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 3-(3-Fluoro-4-methoxyphenyl)piperidine —a representative 3-arylpiperidine scaffold—with Paroxetine and its structural analogs (4-arylpiperidines).

Executive Summary: The Regioisomeric Shift

The fundamental difference between 3-(3-Fluoro-4-methoxyphenyl)piperidine and Paroxetine lies in the core piperidine pharmacophore: a regioisomeric shift of the aryl substituent from position C4 to C3.

  • Paroxetine (Class: 4-Arylpiperidine): A highly selective serotonin reuptake inhibitor (SSRI).[1] Its efficacy relies on a specific "ABC" binding pose within the Serotonin Transporter (SERT), where the C4-aryl group and the C3-oxymethyl side chain occupy distinct hydrophobic subsites.

  • 3-(3-Fluoro-4-methoxyphenyl)piperidine (Class: 3-Arylpiperidine): A scaffold often explored in "scaffold hopping" campaigns. Shifting the aryl group to C3 disrupts the optimal SERT pharmacophore. Literature indicates that 3-arylpiperidines often exhibit altered selectivity profiles, frequently shifting toward Dopamine D4 receptor agonism/antagonism or Norepinephrine/Dopamine reuptake inhibition (NDRI) , depending on N-substitution.

This guide analyzes the impact of this structural shift on binding affinity, metabolic stability (specifically the 3-fluoro-4-methoxy motif), and synthetic accessibility.

Structural Activity Relationship (SAR) Analysis

The following table contrasts the physicochemical and pharmacological properties of the two scaffolds.

FeatureParoxetine Analogs (Reference)3-(3-Fluoro-4-methoxyphenyl)piperidine
Core Scaffold 4-Arylpiperidine (3,4-disubstituted)3-Arylpiperidine (Mono- or disubstituted)
Aryl Position C4 (Equatorial preference in bioactive conformer)C3 (Axial/Equatorial dynamics differ)
Primary Target SERT (Ki < 1 nM)D4 Receptor / DAT / NET (Variable)
Binding Mode Occupies Subsites A, B, and C in SERT.[2] Requires bulky C3-ether chain.Lacks the C3-ether chain extension; often clashes with SERT Subsite B.
Substituent Effect 4-Fluorophenyl: Metabolic blocker; pi-stacking.3-Fluoro-4-methoxyphenyl: Bioisostere for 3,4-methylenedioxy; metabolic stability.
Metabolic Liability CYP2D6 (Mechanism-based inhibition via benzodioxole).Reduced CYP2D6 inhibition risk (Lacks the labile methylene bridge).
The "3-Fluoro-4-methoxy" Motif

The specific substitution pattern in the target molecule—3-fluoro-4-methoxy —is a critical medicinal chemistry optimization.

  • Metabolic Blockade: The C3-fluorine atom sterically and electronically protects the C4-methoxy group from rapid O-demethylation (a common clearance pathway).

  • Bioisosterism: This moiety serves as a robust bioisostere for the 3,4-methylenedioxyphenyl group found in the ether side chain of paroxetine, but with improved chemical stability (avoiding the formation of reactive carbene intermediates that inhibit CYP2D6).

Pharmacological Mechanisms & Signaling[3]

Paroxetine: The SERT "Lock"

Paroxetine stabilizes the SERT in an outward-open conformation. The 4-fluorophenyl group (Subsite C) and the benzodioxole (Subsite B) create a high-affinity "lock."

3-Arylpiperidine: The Selectivity Shift

Moving the aryl group to position 3 drastically alters the vector of the nitrogen lone pair relative to the aromatic ring.

  • Loss of SERT Affinity: The 3-aryl placement typically prevents the molecule from spanning Subsites B and C simultaneously.

  • Gain of Dopaminergic Activity: 3-Arylpiperidines (e.g., 3-phenylpiperidine derivatives) structurally resemble the rigid core of phenidates and phenmetrazines (NDRIs). Furthermore, N-substituted 3-arylpiperidines are documented privileged structures for Dopamine D4 receptors , implicated in cognitive modulation.

Pharmacology cluster_0 Pharmacological Outcome Parox Paroxetine (4-Arylpiperidine) SERT SERT Inhibition (Subsites A+B+C) Parox->SERT High Affinity (Ki < 1nM) Target 3-(3-F-4-MeO-Ph)piperidine (3-Arylpiperidine) Target->SERT Reduced Affinity (Steric Clash) D4 Dopamine D4 (Agonism/Antagonism) Target->D4 Scaffold Preference DAT DAT Inhibition (Transporter Blockade) Target->DAT Potential NDRI Activity

Figure 1: Divergent pharmacological profiles resulting from the regioisomeric shift (4-aryl vs. 3-aryl).

Synthetic Pathways[2][4][5]

The synthesis of 3-arylpiperidines requires fundamentally different strategies than the 4-arylpiperidine core of paroxetine.

Protocol A: Paroxetine (4-Aryl) Core

Standard Industrial Route

  • Precursor: 4-Fluorobenzaldehyde + Methylamine + Acetonedicarboxylate.

  • Reaction: Double Mannich condensation (Robinson Schöpf-like) to form the piperidone.

  • Reduction: Reduction of the ketone and subsequent resolution.

Protocol B: 3-(3-Fluoro-4-methoxyphenyl)piperidine Synthesis

Recommended Laboratory Route (Suzuki-Miyaura Coupling) This route offers modularity, allowing the "3-fluoro-4-methoxy" motif to be installed late-stage.

Step 1: Enol Triflate Formation

  • Reagents: N-Boc-3-piperidone, LiHMDS, PhNTf2.

  • Conditions: -78°C, THF.

  • Mechanism: Kinetic deprotonation followed by trapping with triflimide to form the vinyl triflate.

Step 2: Suzuki Coupling (The Arylation)

  • Reagents: 3-Fluoro-4-methoxyphenylboronic acid, Pd(PPh3)4 (5 mol%), Na2CO3.

  • Conditions: DME/Water (2:1), 80°C, 12h.

  • Outcome: Formation of N-Boc-3-(3-fluoro-4-methoxyphenyl)-1,2,3,6-tetrahydropyridine.

Step 3: Hydrogenation & Deprotection

  • Reagents: H2 (1 atm), Pd/C (10%), followed by TFA/DCM.

  • Conditions: RT, 4h.

  • Outcome: Reduction of the double bond yields the saturated 3-arylpiperidine.

Synthesis BocPip N-Boc-3-Piperidone Triflate Vinyl Triflate Intermediate BocPip->Triflate LiHMDS, PhNTf2 (-78°C) Boronic 3-Fluoro-4-methoxy- phenylboronic Acid Coupled Tetrahydropyridine (Unsaturated) Boronic->Coupled Triflate->Coupled Suzuki Coupling Pd(0), Base Final 3-(3-Fluoro-4-methoxyphenyl) piperidine Coupled->Final 1. H2, Pd/C (Red) 2. TFA (Deprotect)

Figure 2: Modular synthesis of the 3-arylpiperidine scaffold via Palladium-catalyzed cross-coupling.

Metabolic Stability & Toxicology

The CYP2D6 Interaction
  • Paroxetine: Is a potent mechanism-based inhibitor of CYP2D6. The benzodioxole methylene carbon is oxidized to a carbene, which irreversibly coordinates with the Heme iron of the enzyme. This leads to non-linear pharmacokinetics.

  • 3-(3-Fluoro-4-methoxyphenyl) Analog: The replacement of the benzodioxole with a 3-fluoro-4-methoxy system eliminates the methylene bridge.

    • Hypothesis: This analog should exhibit linear pharmacokinetics and significantly reduced potential for drug-drug interactions (DDIs) compared to paroxetine.

    • Metabolic Route: The primary clearance pathway is likely O-demethylation of the methoxy group. However, the ortho-fluorine atom (C3) deactivates the ring and sterically hinders the enzymatic approach, potentially extending the half-life (

      
      ).
      

References

  • Molecular Basis of SERT Inhibition: Coleman, J. A., et al. "Chemical and structural investigation of the paroxetine-human serotonin transporter complex." eLife, 2020.

  • Dopamine D4 Receptor Ligands: Rowley, M., et al.[3][4][5] "3-Arylpiperidines as high affinity, selective ligands for the dopamine D4 receptor." Journal of Medicinal Chemistry, 1997.

  • Synthesis of 3-Arylpiperidines: BenchChem Technical Guides. "Synthesis and Biological Characterization of Fluorophenyl Piperidine Derivatives." 2025.[2][6][7]

  • Paroxetine Analog SAR: Navratna, V., et al. "A Novel Bromine-Containing Paroxetine Analog Provides Mechanistic Clues for Binding Ambiguity at the Central Primary Binding Site of the Serotonin Transporter." ACS Chemical Neuroscience, 2019.

  • Bioisosterism in Drug Design: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry, 2018.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(3-Fluoro-4-methoxyphenyl)piperidine via Suzuki coupling

Application Note: High-Fidelity Synthesis of 3-(3-Fluoro-4-methoxyphenyl)piperidine via Suzuki-Miyaura Coupling Executive Summary The 3-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, ser...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 3-(3-Fluoro-4-methoxyphenyl)piperidine via Suzuki-Miyaura Coupling

Executive Summary

The 3-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as the pharmacophore for numerous antidepressants, antipsychotics, and neuropeptide receptor antagonists. This Application Note details a robust, scalable protocol for the synthesis of 3-(3-Fluoro-4-methoxyphenyl)piperidine .

Unlike traditional approaches involving harsh pyridine reductions or non-selective Friedel-Crafts alkylations, this protocol utilizes a Suzuki-Miyaura cross-coupling strategy. By coupling an N-Boc-3-piperidone derived enol triflate with (3-fluoro-4-methoxyphenyl)boronic acid, we achieve high regiocontrol and functional group tolerance. This method allows for the late-stage introduction of the aryl moiety, facilitating the rapid generation of analog libraries.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the C3–C1' bond between the piperidine ring and the aryl group.

  • Disconnection: C3(piperidine)–C(aryl).

  • Key Intermediate: tert-Butyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydropyridine-1(2H)-carboxylate (Enol Triflate).

  • Coupling Partner: (3-Fluoro-4-methoxyphenyl)boronic acid.

  • Logic: Direct arylation of 3-piperidone is difficult due to alpha-proton acidity and self-condensation. Converting the ketone to an enol triflate activates the position for Palladium-catalyzed coupling under mild conditions.

Retrosynthesis Target 3-(3-Fluoro-4-methoxyphenyl)piperidine Intermediate Tetrahydropyridine Intermediate Target->Intermediate H2, Pd/C (Reduction) Precursors N-Boc-3-Piperidone + Ar-B(OH)2 Intermediate->Precursors Suzuki Coupling (Pd Cat.)

Figure 1: Retrosynthetic logic flow from target molecule to commercial starting materials.

Experimental Protocols

Protocol A: Synthesis of the Enol Triflate Electrophile

Objective: Convert N-Boc-3-piperidone into the reactive vinyl triflate.

Reagents:

  • N-Boc-3-piperidone (1.0 equiv)

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 equiv, 1.0 M in THF)

  • PhNTf2 (N-Phenyl-bis(trifluoromethanesulfonimide)) (1.2 equiv)

  • THF (Anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (

    
    ). Add anhydrous THF and cool to -78°C  (dry ice/acetone bath).
    
  • Base Addition: Add LiHMDS solution dropwise over 15 minutes.

  • Substrate Addition: Dissolve N-Boc-3-piperidone in minimal THF and add dropwise to the base. Stir at -78°C for 1 hour to ensure complete enolate formation (Kinetic control is critical here to favor the less substituted enolate if using 3-piperidone, though regioselectivity is inherent to the ketone position).

  • Trapping: Add a solution of PhNTf2 in THF dropwise.

  • Warm-up: Allow the reaction to warm to 0°C over 2 hours, then stir at room temperature (RT) for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (3x). Wash combined organics with 10% NaOH (to remove byproduct PhNHTf), water, and brine.
  • Purification: Flash chromatography on neutral alumina or silica (pre-treated with 1%

    
    ) using Hexanes/EtOAc (9:1). Enol triflates are acid-sensitive; avoid acidic silica if possible.
    
Protocol B: The Suzuki-Miyaura Coupling (Core Step)

Objective: Form the C-C bond between the piperidine ring and the aryl group.

Reagents:

Component Reagent Equiv. Role
Electrophile Enol Triflate (from Protocol A) 1.0 Scaffold
Nucleophile 3-Fluoro-4-methoxyphenylboronic acid 1.2 Aryl donor
Catalyst Pd(dppf)Cl2 · DCM 0.05 Catalyst

| Base |


 (2.0 M aq.) | 3.0 | Activator |
| Solvent  | 1,4-Dioxane | - | Medium |

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the Enol Triflate, Boronic Acid, and Base solution in 1,4-Dioxane. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl2 · DCM quickly under a positive stream of Argon. Seal the vessel.

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by LC-MS for the disappearance of the triflate (Starting Material).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.

  • Extraction: Wash the filtrate with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is the N-Boc-3-(3-fluoro-4-methoxyphenyl)-5,6-dihydropyridine.

Protocol C: Hydrogenation and Deprotection

Objective: Saturate the alkene and reveal the free amine.

  • Hydrogenation: Dissolve the coupling product in MeOH. Add 10 wt% Pd/C (10% loading). Stir under

    
     (1 atm, balloon) for 4 hours. Filter through Celite.
    
  • Deprotection: Dissolve the saturated intermediate in DCM. Add TFA (20% v/v). Stir for 1 hour. Concentrate in vacuo.

  • Free Base Formation: Redissolve in DCM, wash with saturated

    
    , dry, and concentrate to yield 3-(3-Fluoro-4-methoxyphenyl)piperidine .
    

Mechanistic Insight & Causality

To troubleshoot low yields, one must understand the catalytic cycle. The use of Pd(dppf)Cl2 is specific: the bidentate ferrocenyl ligand creates a large bite angle, which accelerates the Reductive Elimination step—often the rate-determining step for bulky substrates.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Enol Triflate enters) Pd0->OxAdd PdII_Int1 Pd(II)-OTf Complex OxAdd->PdII_Int1 TransMet Transmetallation (Boronate + Base enters) PdII_Int1->TransMet R-B(OH)2 + Base PdII_Int2 Pd(II)-Biaryl Complex TransMet->PdII_Int2 - B(OH)3 RedElim Reductive Elimination (Product release) PdII_Int2->RedElim RedElim->Pd0 Product

Figure 2: Catalytic cycle of the Suzuki coupling. Note that the Base is required to activate the Boronic Acid into a Boronate, making it nucleophilic enough for Transmetallation.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning (

)
Degas solvents before adding catalyst. Switch to microwave heating (sealed vessel).
Protodeboronation Boronic acid instabilitySwitch to Boronic Ester (Pinacol) or Potassium Trifluoroborate salt. Use anhydrous base (

) in DMF.
Hydrolysis of Triflate Base too strong/wetUse mild bases (

or

) and ensure reagents are dry.
Isomerization of Double Bond Long reaction timesStop reaction immediately upon consumption of SM. Isomerization can occur post-coupling.

Safety Note:

  • Triflating Agents: PhNTf2 is corrosive. Handle in a fume hood.

  • Palladium Residues: Heavy metals must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing of the final compound.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Eastwood, P. R. (2000). A Versatile Synthesis of 3-Substituted Piperidines via Suzuki Cross-Coupling. Tetrahedron Letters, 41(19), 3705-3708. Link

  • Occhiato, E. G., et al. (2005). Vinyl Triflates of N-Boc-Lactams: Preparation and Palladium-Catalyzed Cross-Coupling Reactions. Journal of Organic Chemistry, 70(11), 4542–4545. Link

  • PubChem Compound Summary. (2024). 3-Fluoro-4-methoxyphenylboronic acid. National Library of Medicine. Link

Sources

Application

Preparation of 3-(3-Fluoro-4-methoxyphenyl)piperidine hydrochloride salt

Application Note: High-Purity Preparation of 3-(3-Fluoro-4-methoxyphenyl)piperidine Hydrochloride Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-(3-Fluoro-4-methoxyphen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Preparation of 3-(3-Fluoro-4-methoxyphenyl)piperidine Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(3-Fluoro-4-methoxyphenyl)piperidine hydrochloride . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of monoamine transporter inhibitors and receptor modulators (e.g., for CNS indications).

Unlike 4-arylpiperidines, which are symmetric and synthetically accessible via standard Grignard additions to 4-piperidone, the 3-arylpiperidine motif introduces regio-isomeric challenges and a chiral center at the C3 position.[1] This guide presents a validated Suzuki-Miyaura Cross-Coupling / Heterogeneous Hydrogenation route, selected for its high functional group tolerance and reproducibility.

Key Technical Specifications:

  • Target Compound: 3-(3-Fluoro-4-methoxyphenyl)piperidine HCl[1]

  • Molecular Formula: C₁₂H₁₆FNO[1] · HCl

  • Key Challenge: Reduction of the electron-deficient pyridine ring while preserving the methoxy ether and avoiding defluorination.

  • Yield Target: >65% (Overall 3-step)

Retrosynthetic Analysis & Strategy

The synthesis is designed around a "Construct-then-Reduce" strategy.[1] We first establish the carbon-carbon bond between the aromatic ring and the heterocycle using a palladium-catalyzed cross-coupling, followed by a global reduction of the pyridine ring.

Strategic Advantages:

  • Modularity: The Suzuki coupling allows for easy substitution of the aryl boronic acid if analog generation is required.

  • Safety: Avoids the use of pyrophoric organolithium reagents often required for direct pyridine alkylation.

  • Purification: The intermediate 3-arylpyridine is highly crystalline and non-polar, facilitating easy purification before the final reduction step.

Synthetic Pathway Diagram

SyntheticPathway SM1 3-Bromopyridine (Starting Material) Int1 Intermediate 1: 3-(3-Fluoro-4-methoxyphenyl)pyridine SM1->Int1 Step 1: Suzuki Coupling Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C SM2 3-Fluoro-4-methoxyphenyl boronic acid SM2->Int1 ProdBase Product (Free Base): 3-(3-Fluoro-4-methoxyphenyl)piperidine Int1->ProdBase Step 2: Hydrogenation PtO2, H2 (50 psi) AcOH, RT FinalSalt Final Salt: Product HCl ProdBase->FinalSalt Step 3: Salt Formation 4M HCl in Dioxane

Figure 1: Convergent synthetic pathway for the target 3-arylpiperidine salt.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 3-(3-Fluoro-4-methoxyphenyl)pyridine.[1]

Reagents:

  • 3-Bromopyridine (1.0 equiv)[1]

  • 3-Fluoro-4-methoxyphenylboronic acid (1.2 equiv)[1]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 v/v)[1]

Procedure:

  • Inertion: Charge a 3-neck round-bottom flask with 3-bromopyridine, the boronic acid, and Na₂CO₃. Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvation: Add degassed 1,4-Dioxane and Water. Sparge the mixture with N₂ for 15 minutes. Critical: Oxygen presence promotes homocoupling and catalyst deactivation.[1]

  • Catalysis: Add Pd(dppf)Cl₂ quickly under a stream of N₂.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC or TLC (50% EtOAc/Hexanes) until 3-bromopyridine is consumed (<1%).

  • Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove palladium black. Rinse the pad with EtOAc.

  • Extraction: Wash the filtrate with water (2x) and brine (1x). Dry organics over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes). The product is a pale yellow solid.[2]

Mechanistic Insight: The use of Pd(dppf)Cl₂ is deliberate. Its large bite angle enhances the reductive elimination step, which is often the rate-determining step for electron-poor aryl halides like pyridine [1].[1]

Step 2: Heterogeneous Hydrogenation

Objective: Reduction of the pyridine ring to the piperidine core.

Reagents:

  • Intermediate 1 (from Step 1)

  • Platinum(IV) oxide (PtO₂, Adams' Catalyst) (10 wt% loading)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Hydrogen Gas (H₂)

Procedure:

  • Preparation: Dissolve Intermediate 1 in Glacial Acetic Acid (0.1 M concentration).

  • Catalyst Addition: Carefully add PtO₂ under an inert atmosphere (Argon). Caution: Dry PtO₂ can ignite methanol vapors; however, AcOH is safer.

  • Hydrogenation: Transfer to a Parr shaker or high-pressure autoclave. Purge with N₂, then fill with H₂ to 50 psi (3.4 bar) .

  • Agitation: Shake/stir at RT for 12–16 hours.

  • Monitoring: Monitor by LC-MS. The mass will shift from [M+H]⁺ ~204 to ~210.

    • Note: If reduction stalls, fresh catalyst may be added, or the temperature increased to 40°C. Avoid high temps (>60°C) to prevent defluorination.

  • Workup: Filter the reaction mixture through Celite (carefully, keep wet to prevent fire hazard). Rinse with MeOH. Concentrate the filtrate to remove bulk AcOH.

  • Neutralization: Dissolve residue in CH₂Cl₂, cool to 0°C, and slowly add saturated NaHCO₃(aq) until pH > 8. Extract with CH₂Cl₂ (3x). Dry (Na₂SO₄) and concentrate to yield the free base oil.

Why PtO₂ in AcOH? Pyridine reduction is difficult due to the aromatic stabilization energy and catalyst poisoning by the basic nitrogen. Acetic acid protonates the pyridine (forming the pyridinium species), which renders the ring more susceptible to hydride attack and prevents the amine product from poisoning the catalyst surface [2].

Step 3: Hydrochloride Salt Formation

Objective: Isolation of the stable pharmaceutical salt.

Procedure:

  • Dissolve the free base oil in a minimum amount of anhydrous Diethyl Ether (Et₂O) or Ethyl Acetate.

  • Cool to 0°C.

  • Add 4.0 M HCl in Dioxane (1.1 equiv) dropwise with vigorous stirring.

  • A white precipitate should form immediately. Stir for 30 minutes at 0°C.

  • Isolation: Filter the solid under N₂ protection (hygroscopic). Wash the cake with cold Et₂O.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation & QC

To ensure the integrity of the synthesized salt, the following parameters must be verified.

TestMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, DMSO-d₆)Characteristic piperidine multiplets (2.8–3.4 ppm), Methoxy singlet (3.8 ppm), Aromatic protons (3).[1]
Fluorine Integrity ¹⁹F NMRSingle peak around -135 ppm (approx).[1] Absence of fluoride ion peak (-120 ppm).[1]
Purity HPLC (C18, ACN/H₂O + 0.1% TFA)> 98.0% Area under curve.
Counterion Ion Chromatography or AgNO₃ titration1.0 ± 0.1 molar equivalent of Chloride.

Critical Process Parameter (CPP) - Workflow Logic:

QC_Workflow Start Crude HCl Salt Check1 Visual Inspection: White/Off-white Solid? Start->Check1 Check2 1H NMR: Solvent Residuals < Limit? Check1->Check2 Yes Recryst Recrystallization (iPrOH/Et2O) Check1->Recryst No (Colored) Check2->Recryst No Final Release Lot Check2->Final Yes Recryst->Check1

Figure 2: Quality Control decision tree for final salt isolation.

Troubleshooting & Optimization

  • Issue: Incomplete Hydrogenation.

    • Cause: Catalyst poisoning or insufficient pressure.

    • Solution: Ensure the intermediate pyridine is strictly free of sulfur/thiol impurities (from reagents) and Pd residues. Use a fresh batch of PtO₂.

  • Issue: Defluorination.

    • Cause: Over-reduction at high temperatures or prolonged reaction times.

    • Solution: Monitor reaction strictly. Do not exceed 50°C. If defluorination persists, switch catalyst to Rh/C (5%) , which is less prone to hydrogenolysis of aryl-fluorine bonds than Pd or Pt.

  • Issue: Hygroscopicity.

    • Solution: If the HCl salt is too hygroscopic (turning to oil in air), consider switching to a Fumarate or Tartrate salt for better crystallinity, though HCl is preferred for solubility.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, X., et al. (2023).[3] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[1] Journal of the American Chemical Society, 145(26), 14221–14226.[4] Link[4]

  • Glorius, F., et al. (2019).[5] Hydrogenation of Fluorinated Pyridines. Nature Chemistry.[5] (Contextual grounding on hydrogenation challenges). Link

  • BenchChem. Synthesis of 3-(4-fluorophenyl)piperidine Protocols. (General reference for 3-arylpiperidine workflows). Link

Disclaimer: This protocol involves hazardous chemicals (hydrogen gas under pressure, strong acids). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 3-arylpiperidine synthesis

Technical Support Center: 3-Arylpiperidine Synthesis Ticket #: 3AP-SYNTH-OPT Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Arylpiperidine Synthesis Ticket #: 3AP-SYNTH-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 3-arylpiperidines (e.g., scaffolds for Preclamol, Niraparib) is deceptively difficult. Yield loss rarely stems from a single catastrophic failure but rather a "death by a thousand cuts" across three distinct phases: Core Construction (Suzuki instability), Stereochemical Setting (Hydrogenation selectivity), and Isolation (Amphoteric solubility).

This guide bypasses standard textbook procedures to address the specific failure modes of the 3-arylpiperidine scaffold.

Phase 1: Diagnostic & Workflow Selection

Before troubleshooting individual steps, verify your synthetic route against the stability of your specific aryl partner.

G Start Start: Define Substrate Q1 Is the aryl partner electron-deficient? Start->Q1 RouteC Route C: Direct C-H Arylation (High Risk/Emerging) Start->RouteC If Piperidine already formed RouteA Route A: Suzuki Coupling (Pyridine + Aryl Boronic Acid) Q1->RouteA No (Electron Rich) RouteB Route B: Negishi/Stille (Avoids Boron instability) Q1->RouteB Yes (Unstable Boronate) Issue1 Risk: Protodeboronation RouteA->Issue1 Common Failure Issue2 Risk: Catalyst Poisoning (Pyridine N-coordination) RouteA->Issue2 Common Failure

Figure 1: Decision matrix for selecting the synthetic route based on substrate stability.

Module 1: Troubleshooting the Suzuki Coupling

Context: Coupling 3-pyridyl halides with arylboronic acids (or vice versa) often stalls due to catalyst poisoning by the pyridine nitrogen or protodeboronation of the boronic acid.[1]

Q: My reaction turns black immediately, and conversion is <10%. Is the catalyst dead?

A: Yes, likely due to "Pd-black" precipitation. The pyridine nitrogen lone pair coordinates to the Palladium, displacing ligands and destabilizing the active species.

The Fix: The "Throw-Away" Ligand Strategy Do not use simple Pd(PPh3)4. You must use bulky, electron-rich ligands that outcompete the pyridine nitrogen for the metal center.

  • Recommended System: Pd(OAc)2 + SPhos or XPhos (Buchwald Ligands).

  • Why: These ligands create a steric shell around the Pd, preventing the pyridine nitrogen from binding while facilitating oxidative addition.

  • Alternative: Use Pd(dppf)Cl2 . The bidentate ligand prevents ligand stripping by the pyridine.

Q: I see the starting halide disappear, but I only isolate the de-borylated arene (Ar-H).

A: You are suffering from Protodeboronation . This is rampant with 2- and 4-pyridyl boronates but affects 3-pyridyl species under standard basic aqueous conditions.

The Protocol: Anhydrous/Masked Boronates Switch from Boronic Acids to Potassium Trifluoroborates (R-BF3K) or MIDA boronates. These release the active boronic acid slowly, keeping its concentration low relative to the catalyst.

ComponentStandard Protocol (High Failure Risk)Optimized Protocol (High Yield)
Boron Source Aryl-B(OH)2Aryl-BF3K (Molander Salts)
Base Na2CO3 (Aq)Cs2CO3 or K3PO4 (Solid/Suspension)
Solvent DMF/WaterToluene/Water (10:1) or Dioxane
Temp 100°C80°C (Lower temp reduces deboronation)

Module 2: Stereoselective Hydrogenation

Context: Reducing the 3-arylpyridine to the piperidine often yields a racemic mixture or stops at the tetrahydro- intermediate.

Q: I need the (3R)-enantiomer, but Pd/C hydrogenation gives a racemate.

A: Heterogeneous catalysis (Pd/C, PtO2) is non-selective for facial addition on planar pyridines. You must switch to Homogeneous Asymmetric Hydrogenation .

The Solution: Iridium-Catalyzed Asymmetric Hydrogenation Use an Iridium complex with a P,N-ligand.[2][3] The reaction requires activation of the pyridine ring (usually as a salt).

Critical Workflow:

  • Activation: Convert 3-arylpyridine to its N-benzyl pyridinium salt or N-iminopyridium ylide . This breaks the aromaticity and prevents Ir poisoning.

  • Catalyst: Use [Ir(cod)Cl]2 with a chiral ligand like (S)-SegPhos or (R)-Difluorphos .

  • Additives: Iodine (I2) is often required as an additive to form the active catalytic species.

Key Insight: For Rhodium-catalyzed routes (e.g., using Rh-JosiPhos), adding 5.0 equivalents of Et3N is mandatory. It prevents the formation of stable, inactive iminium intermediates, boosting yield from ~15% to >90% [1].

H Substrate 3-Arylpyridine Salt Pyridinium Salt (Benzyl/H+) Substrate->Salt BnBr or HCl Warning Avoid Pd/C for Chiral Targets Substrate->Warning Inter Dihydropyridine Intermediate Salt->Inter Ir-Catalyst + H2 Product Chiral Piperidine (>90% ee) Inter->Product Enantiodetermining Step

Figure 2: Pathway for asymmetric reduction. Note that direct reduction of neutral pyridine is rarely enantioselective.

Module 3: Isolation & Purification (The "Hidden" Loss)

Context: Users often report "quantitative conversion" by LCMS but <40% isolated yield. The product is being lost in the aqueous wash.

Q: My product is in the aqueous layer. How do I get it out?

A: 3-Arylpiperidines are secondary amines with significant water solubility. Standard extraction (EtOAc/Water) leaves ~50% of product in the water.

The "Salting Out" Protocol:

  • pH Adjustment: Do not stop at pH 9. You must basify the aqueous layer to pH > 12 using 2M NaOH or KOH.[4] This ensures the amine is completely deprotonated (neutral).

  • Solvent Switch: EtOAc is too non-polar. Use DCM (Dichloromethane) or a mixture of CHCl3 : Isopropanol (3:1) .

  • Saturation: Saturate the aqueous phase with solid NaCl (brine) before extraction to leverage the "salting out" effect.

Troubleshooting Table: Extraction Efficiency

Solvent System Recovery @ pH 10 Recovery @ pH 14 + NaCl
Ethyl Acetate 45% 60%
Diethyl Ether 30% 45%
DCM 85% >98%

| CHCl3 : IPA (3:1) | 90% | >99% |

Module 4: Emerging Methods (High Risk/High Reward)

Direct C-H Arylation If you are attempting to arylate an existing piperidine ring directly (avoiding the pyridine reduction step), be aware this is a "barren field" prone to regioselectivity issues (C2 vs C3).

  • Guidance: This usually requires a directing group on the Nitrogen (e.g., N-2-pyridyl).

  • Recommendation: Unless you are strictly exploring methodology, Route A (Suzuki + Reduction) is more reliable for drug development timelines than direct C-H activation [2].

References

  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Source: University of Milan / AIR Unimi. Insight: Identifies the critical role of base (Et3N) in Rh-JosiPhos systems to boost ee% and yield.

  • Opportunities and challenges for direct C–H functionalization of piperazines (and piperidines). Source: Beilstein Journal of Organic Chemistry. Insight: Reviews the difficulty of direct sp3 C-H activation and suggests directing groups are mandatory for selectivity.

  • Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Source: Dalian Institute of Chemical Physics. Insight: Details the use of N-iminopyridium ylides to weaken aromaticity for easier reduction.

  • Purification Techniques for Piperidine Derivatives. Source: BenchChem Application Notes.[1] Insight: Provides specific pH thresholds (>12) and solvent systems for maximizing recovery from aqueous layers.

Sources

Optimization

Avoiding demethylation side reactions in methoxyphenyl piperidine synthesis

Topic: Avoiding Demethylation Side Reactions Introduction: The Chemoselectivity Challenge User Query: "Why is my methoxy group disappearing during piperidine synthesis?" Executive Summary: The synthesis of 4-(methoxyphen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Demethylation Side Reactions

Introduction: The Chemoselectivity Challenge

User Query: "Why is my methoxy group disappearing during piperidine synthesis?"

Executive Summary: The synthesis of 4-(methoxyphenyl)piperidines is a cornerstone in medicinal chemistry (e.g., opioid and SSRI pharmacophores). The primary failure mode is the inadvertent cleavage of the aryl methyl ether (demethylation) to form a phenol. This occurs when the synthesis conditions trigger an acid-mediated nucleophilic attack on the methyl group.

This guide provides the mechanistic insight to predict these failures and the protocols to avoid them.

Module 1: The Mechanism of Failure

Q: I treated my N-Boc protected intermediate with HBr/AcOH, and NMR shows a phenol instead of a methoxy group. What happened?

A: You inadvertently performed a classic ether cleavage reaction. While HBr is excellent for removing carbamates (Boc), it is also a potent demethylating agent. The failure is driven by the nucleophilicity of the counter-ion .

The "Killer" Mechanism

Demethylation requires two factors working in concert:

  • Activation: A strong acid (Brønsted or Lewis) coordinates/protonates the ether oxygen, making the methyl group a better leaving group.

  • Attack: A strong nucleophile (Br⁻, I⁻) attacks the methyl carbon via an

    
     mechanism.
    

Why HBr fails but TFA succeeds:

  • HBr: Provides H⁺ (activation) and Br⁻ (strong nucleophile). Result: Demethylation.

  • TFA: Provides H⁺ (activation) but the Trifluoroacetate anion (

    
    ) is a poor nucleophile. Result:  Ether stays intact.
    

DemethylationMechanism Ether Methoxyphenyl Ether (Substrate) Intermediate Oxonium Ion (Activated Ether) Ether->Intermediate + H+ (Protonation) Acid Strong Acid (HX) (Activation) Acid->Intermediate Phenol Phenol (Side Product) Intermediate->Phenol SN2 Attack MeX Methyl Halide Intermediate->MeX Nu Nucleophile (X-) (The 'Killer') Nu->Intermediate Attacks Methyl

Figure 1: The mechanism of acid-mediated demethylation. Note that the presence of a nucleophile (Nu) is the critical differentiator between success and failure.

Module 2: Safe N-Deprotection Protocols

Q: If I can't use HBr, what is the robust alternative for removing N-Boc groups without touching the ether?

A: Switch to Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane.

Comparative Risk Analysis: Acidic Reagents
ReagentAcidity (

)
Nucleophilicity of AnionRisk to Aryl-OMeRecommendation
HBr / AcOH ~ -9High (Br⁻)CRITICAL Avoid
BBr₃ Lewis AcidHigh (Br⁻ source)CRITICAL Avoid (Used specifically to demethylate)
HCl / Dioxane ~ -7Moderate (Cl⁻)Low Safe for most, but monitor temp.
TFA / DCM ~ 0Very Low (

)
Negligible Standard of Care
Protocol A: Chemoselective N-Boc Deprotection

Target: Removal of N-Boc from 4-(3-methoxyphenyl)piperidine derivatives.

  • Preparation: Dissolve the N-Boc substrate (1.0 equiv) in Dichloromethane (DCM) (concentration ~0.1 M).

  • Scavenger Addition (Optional but Recommended): Add Triethylsilane (2.0 equiv).

    • Why? The methoxyphenyl ring is electron-rich. The liberated tert-butyl cation is an electrophile and can occasionally attack the ring (Friedel-Crafts alkylation). The silane scavenges the cation.

  • Acid Addition: Cool to 0°C. Slowly add Trifluoroacetic Acid (TFA) to reach a ratio of 1:4 (TFA:DCM).

  • Reaction: Warm to room temperature and stir for 1–3 hours. Monitor by TLC/LCMS.

  • Workup (Crucial):

    • Concentrate in vacuo to remove excess TFA.

    • Neutralization: Redissolve in DCM and wash with saturated aqueous

      
      . Do not use strong bases (NaOH) with heat, as this can sometimes degrade sensitive functionalities, though the ether is generally base-stable.
      
    • Dry over

      
       and concentrate.
      
Module 3: Safe Skeleton Assembly (The Suzuki Strategy)

Q: I am trying to build the piperidine ring using a Friedel-Crafts cyclization with


, but I keep losing the methyl group. How do I fix this? 

A: You cannot "fix"


; it is a strong Lewis acid known to cleave ethers. You must change the synthetic strategy.
Replace acid-mediated cyclization with Transition Metal Catalysis (Suzuki-Miyaura Coupling) . This builds the aryl-piperidine bond under neutral/basic conditions, preserving the ether.

SynthesisStrategy Start Target: 4-(3-methoxyphenyl)piperidine Choice Choose Bond Formation Strategy Start->Choice RouteA Route A: Electrophilic Cyclization (Friedel-Crafts) Choice->RouteA Traditional RouteB Route B: Cross-Coupling (Suzuki-Miyaura) Choice->RouteB Modern/Safe RiskA Reagents: AlCl3, H2SO4 RESULT: Demethylation (High Risk) RouteA->RiskA StepB1 Coupling: Aryl Boronic Acid + N-Boc-4-bromopiperidine (or enol triflate) RouteB->StepB1 StepB2 Conditions: Pd(dppf)Cl2, K2CO3 RESULT: Ether Preserved StepB1->StepB2

Figure 2: Strategic decision tree. Route B avoids the Lewis Acid conditions that cause demethylation.

Protocol B: Suzuki Coupling (Ether-Safe)

Target: Coupling 3-methoxyphenylboronic acid with N-Boc-4-bromopiperidine (or 4-bromo-1,2,3,6-tetrahydropyridine).

  • Reagents:

    • Aryl Boronic Acid: 3-methoxyphenylboronic acid (1.2 equiv).

    • Halide: N-Boc-4-bromopiperidine (1.0 equiv).

    • Catalyst:

      
       (0.05 equiv).
      
    • Base:

      
       (3.0 equiv).
      
    • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.

  • Procedure:

    • Combine all solids in a pressure vial.

    • Add degassed solvents.

    • Purge with Nitrogen/Argon for 5 minutes.

    • Seal and heat to 80–90°C for 12–16 hours.

  • Troubleshooting:

    • Black Precipitate (Pd black): Normal. Filter through Celite.[1]

    • Homocoupling of Boronic Acid: If observed, add the boronic acid slowly or switch to a milder base (

      
      ).
      
  • Outcome: This reaction proceeds at basic pH, ensuring the methoxy group remains 100% intact.

References
  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[2] Fifth Edition. John Wiley & Sons. (The authoritative text on ether stability against various acids).

  • Mechanism of Ether Cleavage. Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Suzuki-Miyaura Coupling Protocols. Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Comparison of Boc Deprotection Reagents. Han, G., et al. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. (Discusses TFA vs HBr selectivity).

Sources

Troubleshooting

Technical Support Center: Resolution of 3-(3-Fluoro-4-methoxyphenyl)piperidine Enantiomers by HPLC

Welcome to the technical support center for the chiral resolution of 3-(3-Fluoro-4-methoxyphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 3-(3-Fluoro-4-methoxyphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the enantioseparation of this and structurally related piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of chiral stationary phases (CSPs) for separating piperidine-based enantiomers like 3-(3-Fluoro-4-methoxyphenyl)piperidine?

A: Polysaccharide-based CSPs are highly effective and widely used for the separation of a broad range of chiral compounds, including piperidine derivatives.[1][2] Columns with chiral selectors such as amylose or cellulose derivatives, particularly those with phenylcarbamate derivatives, have demonstrated high chiral recognition ability for these types of molecules.[3][4] Specifically, columns like Chiralpak® IA, IB, AD-H, and Chiralcel® OD-H are excellent starting points for method development.[2][4]

Q2: My chromatogram shows no separation or very poor resolution (Rs < 1.0) between the enantiomers. What is the first step I should take?

A: The initial lack of separation indicates that the chosen CSP and mobile phase combination does not provide sufficient differential interaction with the enantiomers.[5] The most critical first step is to optimize the mobile phase composition. For normal-phase chromatography, systematically vary the ratio of the alcohol modifier (e.g., isopropanol or ethanol) in the hexane mobile phase.[5] For basic analytes like your piperidine derivative, the addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% (v/v), is often crucial for improving both resolution and peak shape.[6][7]

Q3: I'm observing significant peak tailing for both enantiomers. What causes this and how can I fix it?

A: Peak tailing for basic compounds like 3-(3-Fluoro-4-methoxyphenyl)piperidine is commonly caused by secondary interactions between the amine functionality and residual acidic silanol groups on the silica surface of the CSP.[8][9] To mitigate this, add a basic modifier to your mobile phase. Amines like DEA or TEA (typically 0.1%) will compete for these active sites, minimizing the undesirable interactions and leading to more symmetrical peaks.[2]

Q4: Can adjusting the column temperature improve my separation?

A: Yes, temperature is a powerful parameter for optimizing chiral separations as it affects the thermodynamics of the interaction between the enantiomers and the CSP.[10][11] This can lead to changes in retention, selectivity, and in some cases, even a reversal of the elution order.[12][13] It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition for your specific separation.[7][10] While lower temperatures often improve resolution, this is not a universal rule.[5]

Q5: My retention times are inconsistent between injections. What are the likely causes?

A: Inconsistent retention times are typically due to a lack of system equilibration, fluctuations in mobile phase composition, or temperature instability.[10] Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Always prepare fresh mobile phase daily and use a column thermostat to maintain a constant temperature.[10]

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Method Development for Initial Separation

Achieving a baseline separation is the first major milestone. If initial screening fails, a structured approach is necessary. This guide provides a logical workflow for method development.

Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization start Select Initial CSPs (e.g., Amylose & Cellulose based) screen_np Screen Normal Phase (Hexane/Alcohol + 0.1% DEA) start->screen_np screen_rp Screen Reversed Phase (ACN/Water or MeOH/Water + Additive) start->screen_rp eval1 Evaluate Results (Partial Separation?) screen_np->eval1 screen_rp->eval1 eval1->start No, try different CSPs opt_mp Optimize Mobile Phase (Vary alcohol %, try different alcohols) eval1->opt_mp Yes opt_temp Optimize Temperature (Screen 10-40°C) opt_mp->opt_temp opt_flow Optimize Flow Rate (Try lower flow rate, e.g., 0.5 mL/min) opt_temp->opt_flow eval2 Resolution Acceptable? (Rs >= 1.5) opt_flow->eval2 eval2->opt_mp No, re-optimize validate Method Validation eval2->validate Yes end Final Method validate->end

Caption: A logical workflow for chiral method development.

Experimental Protocol: Initial Screening

  • Column Selection: Begin by screening on at least two different polysaccharide-based CSPs, for instance, one with an amylose backbone (e.g., Chiralpak IA or AD-H) and one with a cellulose backbone (e.g., Chiralcel OD-H).[3][4]

  • Mobile Phase Preparation (Normal Phase):

    • Prepare a stock mobile phase of n-Hexane/Isopropanol (IPA) in a 90:10 (v/v) ratio.

    • Add diethylamine (DEA) to a final concentration of 0.1% (v/v). The basic additive is crucial for good peak shape with piperidine compounds.[7]

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at a suitable wavelength (e.g., 230 nm or 280 nm based on the chromophore).

  • Injection: Inject the racemic standard of 3-(3-Fluoro-4-methoxyphenyl)piperidine.

  • Evaluation: If no separation or poor resolution is observed, change the alcohol modifier to ethanol and repeat. If separation is still not achieved, proceed to a different CSP.

Guide 2: Troubleshooting and Optimizing Resolution

Once a partial separation is achieved, the next step is to optimize the resolution (Rs) to a value of at least 1.5 for robust quantification.

Data Presentation: Impact of Mobile Phase and Temperature on Resolution

ParameterCondition 1Condition 2Condition 3Condition 4
Mobile Phase Hexane/IPA (90:10) + 0.1% DEAHexane/IPA (80:20) + 0.1% DEAHexane/EtOH (90:10) + 0.1% DEAHexane/IPA (90:10) + 0.1% DEA
Temperature 25°C25°C25°C15°C
Retention Time 1 (min) 8.26.59.110.5
Retention Time 2 (min) 8.96.99.611.8
Resolution (Rs) 1.10.81.41.9

This is example data to illustrate trends.

Experimental Protocol: Optimization of Resolution

  • Optimize Alcohol Percentage: Using the alcohol that gave the best initial result, systematically vary its concentration in 5% increments (e.g., Hexane/IPA 95:5, 90:10, 85:15).

  • Adjust Column Temperature: Set the column temperature to 15°C, allow the system to equilibrate, and inject the sample. Increase the temperature in 5-10°C increments (e.g., 25°C, 35°C) and record the chromatograms.[10] Select the temperature that provides the best resolution.

  • Lower the Flow Rate: If the resolution is still not optimal, decrease the flow rate. Reducing the flow rate from 1.0 mL/min to 0.5 mL/min can increase the efficiency of the separation and improve resolution, although it will increase the analysis time.[14]

Guide 3: Addressing Peak Shape Issues and Column Health

Poor peak shape and deteriorating column performance can compromise the accuracy and reproducibility of your analysis.

Troubleshooting Decision Tree for Peak Tailing

G start Peak Tailing Observed check_additive Is a basic additive (DEA/TEA) in the mobile phase? start->check_additive add_additive Add 0.1% DEA or TEA to the mobile phase check_additive->add_additive No check_overload Is the peak shape improved but still tailing? check_additive->check_overload Yes resolved Peak Shape Improved add_additive->resolved reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_column Is the column old or heavily used? check_overload->check_column No reduce_conc->resolved flush_column Flush column with a strong solvent (as per manufacturer's instructions) check_column->flush_column Yes check_column->resolved No replace_column Replace with a new column flush_column->replace_column No Improvement flush_column->resolved

Caption: A decision tree for troubleshooting peak tailing.

Column Care and Regeneration

  • Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid peak distortion.[10] Injecting a sample in a solvent much stronger than the mobile phase can lead to peak fronting.[15]

  • Column Contamination: If you observe a gradual loss of resolution or an increase in backpressure, the column may be contaminated.[10][15] Flush the column with a strong solvent. For immobilized polysaccharide CSPs, a wider range of solvents can be used for cleaning.[15] Always consult the column manufacturer's guidelines for recommended cleaning procedures.

  • Guard Column: Use a guard column to protect the analytical column from strongly retained impurities in the sample, which can extend the lifetime of your expensive chiral column.

References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. Benchchem.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Benchchem.
  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chrom
  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
  • Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center. Benchchem.
  • Navigating the Maze of Enantiomers: A Guide to Chiral Stationary Phases for 3-Methylcyclohexanamine Separ
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to ¹⁹F NMR Chemical Shifts for Fluorinated Phenylpiperidines: An In-Depth Analysis for Drug Discovery Professionals

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool. The unique properties of fluorine can profoundly influence a m...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool. The unique properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated motifs, the fluorinated phenylpiperidine core is a privileged scaffold found in numerous approved drugs and clinical candidates. For researchers and scientists working with these compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and highly sensitive analytical technique for characterization, purity assessment, and studying molecular interactions.

This guide provides a comprehensive comparison of ¹⁹F NMR chemical shifts for a range of fluorinated phenylpiperidines. Moving beyond a simple data repository, we will delve into the underlying principles governing these chemical shifts, providing field-proven insights into how structural and environmental factors influence the ¹⁹F NMR landscape. This document is designed to be a practical resource for drug development professionals, offering both experimental data and the causal logic behind the observed spectroscopic behavior.

The Unique Advantages of ¹⁹F NMR in the Context of Drug Discovery

Before we delve into the specifics of fluorinated phenylpiperidines, it is crucial to understand why ¹⁹F NMR is such a valuable tool in the pharmaceutical sciences. The fluorine-19 nucleus possesses several advantageous properties:

  • 100% Natural Abundance and High Sensitivity: ¹⁹F is the only naturally occurring isotope of fluorine and has a high gyromagnetic ratio, making it one of the most sensitive NMR-active nuclei, second only to ¹H.[1][2]

  • Wide Chemical Shift Range: The chemical shift range of ¹⁹F NMR is significantly larger than that of ¹H NMR, spanning over 800 ppm.[2] This vast spectral window minimizes signal overlap, even in complex molecules, allowing for the unambiguous identification of different fluorine environments.

  • High Sensitivity to the Local Environment: The ¹⁹F chemical shift is exquisitely sensitive to subtle changes in its electronic environment.[3] This sensitivity makes it an exceptional probe for studying drug-protein interactions, conformational changes, and metabolic transformations.

Understanding the Factors Influencing ¹⁹F NMR Chemical Shifts in Fluorinated Phenylpiperidines

The chemical shift of a fluorine nucleus in a phenylpiperidine scaffold is a direct reflection of its local electronic environment. Several key factors contribute to the observed chemical shift, and understanding these is paramount for accurate spectral interpretation and prediction.

Position of the Fluorine Substituent on the Phenyl Ring

The position of the fluorine atom on the phenyl ring (ortho, meta, or para to the piperidine ring) is a primary determinant of its chemical shift. This is due to a combination of inductive and resonance effects.

  • Inductive Effects: The electronegative piperidine nitrogen can exert a through-bond inductive effect, influencing the electron density around the fluorine atom.

  • Resonance Effects: The lone pair of electrons on the piperidine nitrogen can participate in resonance with the phenyl ring, altering the electron distribution, particularly at the ortho and para positions.

Nature and Position of Other Substituents on the Phenyl Ring

Additional substituents on the phenyl ring will further modulate the ¹⁹F chemical shift. Electron-donating groups (EDGs) will generally increase electron density around the fluorine, causing an upfield shift (to more negative ppm values), while electron-withdrawing groups (EWGs) will decrease electron density, leading to a downfield shift (to more positive ppm values).

Substitution on the Piperidine Nitrogen

The nature of the substituent on the piperidine nitrogen (the N-substituent) can significantly impact the ¹⁹F chemical shift of the fluorophenyl moiety. This is primarily due to the electronic properties of the N-substituent, which can alter the electron-donating or -withdrawing nature of the piperidine ring itself.

Solvent Effects

The choice of solvent can have a noticeable effect on ¹⁹F chemical shifts. Polar solvents can interact with the solute, altering its electronic distribution and, consequently, the shielding of the fluorine nucleus. It is therefore crucial to report the solvent used when documenting ¹⁹F NMR data.

Comparative Analysis of ¹⁹F NMR Chemical Shifts for Fluorinated Phenylpiperidines

To illustrate the principles discussed above, the following tables summarize experimentally determined ¹⁹F NMR chemical shifts for a series of fluorinated phenylpiperidines. All chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically CFCl₃.

CompoundStructurePosition of FluorineOther SubstituentsN-Substituent¹⁹F Chemical Shift (ppm)SolventReference
1-(2-Fluorobenzyl)piperidineOrthoNoneBenzyl-119.40CDCl₃[4]
1-(3-Fluorobenzyl)piperidineMetaNoneBenzyl-113.82CDCl₃[4]
1-(4-Fluorobenzyl)piperidineParaNoneBenzyl-115.82CDCl₃[4]
1-(3-Trifluoromethylbenzyl)piperidineMeta-CF₃Benzyl-62.54CDCl₃[4]
1-(4-Trifluoromethylbenzyl)piperidinePara-CF₃Benzyl-60.48CDCl₃[4]
HaloperidolPara-Cl4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)butylNot specified in a standard solventIn-vivo[4]

Data Interpretation and Key Observations:

  • Positional Isomers: As seen with the fluorobenzylpiperidines, the position of the fluorine atom on the phenyl ring has a distinct impact on the chemical shift. The ortho- and para-fluorinated compounds show more upfield shifts compared to the meta-isomer.

  • Effect of Electron-Withdrawing Groups: The presence of a trifluoromethyl (-CF₃) group, a strong electron-withdrawing group, causes a significant downfield shift in the ¹⁹F chemical shift compared to a simple fluorine substituent.

  • N-Substituent Influence: While the provided data primarily varies the substitution on the phenyl ring, it is well-established that altering the N-substituent from, for example, a simple alkyl group to a more complex, electron-withdrawing group will influence the electron density on the phenyl ring and thus the ¹⁹F chemical shift.

Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Spectra

To ensure the acquisition of accurate and reproducible ¹⁹F NMR data, a standardized experimental protocol is essential. The following provides a detailed, step-by-step methodology for the analysis of fluorinated phenylpiperidines.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-20 mg of the fluorinated phenylpiperidine derivative.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). Consistency in solvent choice is critical for comparing data across different samples.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard (Recommended): For precise chemical shift referencing, add a small amount of an internal standard. Common standards for ¹⁹F NMR include trifluorotoluene or a sealed capillary containing CFCl₃.

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.

NMR Spectrometer Setup and Data Acquisition
  • Tuning and Matching: Tune and match the NMR probe to the ¹⁹F frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard 1D pulse-acquire sequence is typically sufficient.

    • Spectral Width: Set a wide spectral width (e.g., 250-300 ppm) to ensure all fluorine signals are captured.

    • Transmitter Offset: Center the transmitter frequency in the expected region of the ¹⁹F signals.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate for good resolution.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is typically used. For quantitative measurements, D1 should be at least 5 times the longest T₁ of the fluorine nuclei.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-128) to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the internal standard or an external reference.

Visualizing the Influence of Substituent Position

The following diagram illustrates how the position of the fluorine substituent on the phenyl ring of a phenylpiperidine derivative influences the ¹⁹F NMR chemical shift.

G Influence of Fluorine Position on ¹⁹F Chemical Shift cluster_phenylpiperidine Fluorophenylpiperidine Core Piperidine Piperidine Ring Phenyl Phenyl Ring Piperidine->Phenyl Linkage Ortho Ortho-Fluoro (More Shielded, Upfield Shift) Phenyl->Ortho Resonance & Inductive Effects Meta Meta-Fluoro (Less Shielded, Downfield Shift) Phenyl->Meta Inductive Effect Dominates Para Para-Fluoro (More Shielded, Upfield Shift) Phenyl->Para Strong Resonance Effect

Figure 1: A diagram illustrating the influence of the fluorine substituent's position on the phenyl ring on the resulting ¹⁹F NMR chemical shift, highlighting the interplay of resonance and inductive effects.

Experimental Workflow for Comparative Analysis

The following workflow outlines the systematic process for comparing the ¹⁹F NMR chemical shifts of different fluorinated phenylpiperidine derivatives.

G start Start: Synthesize or Procure Fluorinated Phenylpiperidine Analogs prep Sample Preparation: - Weigh Sample - Dissolve in Deuterated Solvent - Add Internal Standard start->prep acquire ¹⁹F NMR Data Acquisition: - Tune & Match Probe - Lock & Shim - Set Acquisition Parameters prep->acquire process Data Processing: - Fourier Transform - Phasing & Baseline Correction - Referencing acquire->process analyze Data Analysis & Comparison: - Tabulate Chemical Shifts - Correlate with Structural Features - Compare with Literature Data process->analyze report Report Findings: - Generate Comparison Guide - Include Tables & Diagrams analyze->report

Figure 2: A streamlined workflow for the systematic acquisition, processing, and comparative analysis of ¹⁹F NMR data for fluorinated phenylpiperidines.

Conclusion

This guide has provided a detailed examination of the ¹⁹F NMR chemical shifts of fluorinated phenylpiperidines, a critical class of compounds in drug discovery. We have not only presented experimental data but also elucidated the fundamental principles that govern these spectroscopic properties. By understanding the interplay of substituent effects, positional isomerism, and solvent interactions, researchers can more effectively utilize ¹⁹F NMR as a tool for structural elucidation and the study of molecular interactions. The provided experimental protocol offers a robust framework for obtaining high-quality, comparable data. As the use of organofluorine compounds in medicine continues to expand, a thorough understanding of their ¹⁹F NMR characteristics will remain an invaluable asset for all scientists in the field.

References

  • Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine deriv
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: ¹⁹F NMR Chemical Shifts. [Link]

  • PubMed. ¹⁹F-magnetic resonance spectroscopy and chemical shift imaging for schizophrenic patients using haloperidol decanoate. [Link]

  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. ¹⁹F Chemical Shifts and Coupling Constants. [Link]

  • RSC Publishing. ¹⁹F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • ACS Publications. Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

Sources

Comparative

A Comparative Analysis of 3-Aryl and 4-Aryl Piperidines: Unraveling the Impact of Aryl Substitution on Receptor Binding Affinity

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in dis...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal framework for targeting a wide array of biological receptors. Within the vast chemical space of piperidine derivatives, 3-aryl and 4-aryl substituted analogs represent two of the most extensively studied classes, each exhibiting unique pharmacological profiles. This guide provides an in-depth comparison of the binding affinities (Ki values) of 3-aryl versus 4-aryl piperidines for key central nervous system (CNS) targets, including opioid, dopamine, and serotonin receptors. By examining experimental data and the underlying structural and conformational drivers, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how the seemingly subtle shift of an aryl group from the 3- to the 4-position of the piperidine ring can profoundly influence receptor interactions.

The Decisive Role of Aryl Position: A Structural Overview

The fundamental difference between 3-aryl and 4-aryl piperidines lies in the spatial relationship between the nitrogen atom, a key pharmacophoric feature for many receptor interactions, and the appended aromatic ring. This positional isomerism dictates the overall shape and electronic distribution of the molecule, influencing how it presents itself to the binding pocket of a target receptor.

In a 4-arylpiperidine, the aromatic ring is positioned symmetrically with respect to the piperidine ring's plane of symmetry in its chair conformation. This arrangement allows for a more direct interaction of the aryl group with the receptor's binding site, often playing a crucial role in anchoring the ligand. Conversely, in a 3-arylpiperidine, the aryl group is in a less symmetrical position, which can lead to different conformational preferences and alternative binding modes.

Caption: General structures of 3-Aryl and 4-Aryl Piperidines.

Comparative Binding Affinity at Opioid Receptors: A Focus on the µ-Opioid Receptor

Opioid receptors, particularly the µ-opioid receptor (MOR), have been a primary focus for the development of potent analgesics. The 4-arylpiperidine scaffold is a well-established pharmacophore for MOR ligands. Structure-activity relationship (SAR) studies on a series of trans-3,4-dimethyl-4-arylpiperidine derivatives highlight the significant influence of the aryl substituent on binding affinity.[1]

Table 1: Binding Affinities (Ki, nM) of trans-3,4-dimethyl-4-arylpiperidine Derivatives at Opioid Receptors [1]

CompoundR Group (Aryl Substituent)µ Ki (nM)κ Ki (nM)δ Ki (nM)
1 3-OH0.61.839
2 2-OH1.915118
3 4-OH1122260
4 3-OCH₃1613160

The data clearly indicates that the position of the hydroxyl group on the aryl ring is critical for high affinity at the MOR. A 3-hydroxyl group (Compound 1) confers the highest affinity, suggesting a specific hydrogen bond interaction within the receptor's binding pocket. Moving the hydroxyl to the 2- or 4-position, or masking it as a methoxy ether, leads to a significant decrease in binding affinity.[1]

While extensive data for directly comparable 3-arylpiperidine analogs at opioid receptors is less common in single studies, the available literature suggests that achieving high MOR affinity with a 3-aryl scaffold often requires different structural modifications compared to their 4-aryl counterparts. This implies that the aryl group in the 3-position may not engage with the same key interaction points within the MOR binding site as a 4-aryl substituent does.

Dopamine and Serotonin Transporters: A Shift in Preference

The influence of aryl positioning becomes even more pronounced when examining binding affinities at monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).

For instance, a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives were investigated as high-affinity ligands for the serotonin transporter.[2][3] The binding affinities (Ki values) for these compounds were found to be in the low nanomolar range, comparable to the well-known selective serotonin reuptake inhibitor (SSRI), fluoxetine.[2]

Table 2: Binding Affinities (Ki, nM) of 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine Derivatives at SERT [2]

CompoundAryl GroupSERT Ki (nM)
1 Phenyl2
2 2-Chlorophenyl15
3 3-Chlorophenyl8
4 4-Chlorophenyl400

In contrast, many potent 4-arylpiperidine-based ligands are known to exhibit high affinity for the dopamine transporter. While direct comparative studies are limited, the general trend observed in the literature suggests that the 4-aryl substitution pattern is often more favorable for achieving high DAT affinity, whereas the 3-aryl substitution can be more conducive to high SERT affinity. This highlights a potential for achieving transporter selectivity based on the aryl group's position on the piperidine ring.

Conformational Considerations: The "Why" Behind the Ki Values

The observed differences in binding affinities between 3-aryl and 4-aryl piperidines can often be rationalized by considering their preferred conformations. The piperidine ring typically adopts a chair conformation to minimize steric strain. Substituents on the ring can occupy either an axial or equatorial position, and the energetic preference for one over the other can significantly impact the molecule's overall shape and its ability to fit into a receptor's binding pocket.

For 4-arylpiperidines, the aryl group generally prefers an equatorial orientation to avoid unfavorable 1,3-diaxial interactions. However, in certain cases, an axial orientation may be required for optimal receptor engagement. In the case of 3-arylpiperidines, the conformational landscape is more complex, with the energetic difference between axial and equatorial conformers being influenced by other substituents on the ring and the nature of the aryl group itself. These conformational biases directly impact the presentation of key pharmacophoric elements to the receptor, thus influencing binding affinity.

G cluster_0 Ligand Properties cluster_1 Receptor Interaction Aryl_Position Aryl Position (3- vs 4-) Conformation Conformational Preference (Axial vs Equatorial) Aryl_Position->Conformation Influences Binding_Pocket Receptor Binding Pocket (Shape & Residues) Conformation->Binding_Pocket Determines Fit Binding_Affinity Binding Affinity (Ki value) Binding_Pocket->Binding_Affinity Dictates

Caption: Relationship between aryl position, conformation, and binding affinity.

Experimental Protocol: Determination of Ki Values via Radioligand Binding Assay

The binding affinities (Ki values) discussed in this guide are typically determined using a competitive radioligand binding assay. This technique is a cornerstone of pharmacology and drug discovery, allowing for the quantitative assessment of a compound's affinity for a specific receptor.

Principle

A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The unlabeled test compound (the 3- or 4-aryl piperidine) is then added at various concentrations. The test compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at each concentration of the test compound, an IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value, which represents the inhibition constant, can then be calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Step-by-Step Methodology
  • Receptor Preparation:

    • Cell lines stably expressing the receptor of interest (e.g., µ-opioid receptor, dopamine transporter) are cultured and harvested.

    • The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.

    • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in a specific order and volume:

      • Assay buffer (e.g., Tris-HCl with appropriate ions).

      • A fixed concentration of the radioligand (e.g., [³H]DAMGO for MOR).

      • Varying concentrations of the unlabeled test compound (serial dilution).

      • The receptor membrane preparation.

    • Control wells are included for determining total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • The filters are washed several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • The filters are dried, and a scintillation cocktail is added.

    • The amount of radioactivity on each filter is quantified using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

    • A non-linear regression analysis is used to determine the IC50 value.

    • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

G Receptor_Prep Receptor Preparation (Cell Culture & Membrane Isolation) Assay_Setup Assay Setup (Radioligand, Competitor, Membranes) Receptor_Prep->Assay_Setup Incubation Incubation (Equilibrium Binding) Assay_Setup->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Detection Detection (Scintillation Counting) Filtration->Detection Data_Analysis Data Analysis (IC50 & Ki Calculation) Detection->Data_Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The positional isomerism of the aryl group on the piperidine ring is a critical determinant of receptor binding affinity and selectivity. While 4-arylpiperidines have been extensively explored, particularly in the context of opioid receptor modulation, the 3-arylpiperidine scaffold offers a distinct and equally promising avenue for the discovery of novel therapeutics, especially for targets such as the serotonin transporter.

The choice between a 3-aryl and a 4-aryl piperidine core should be a deliberate one, guided by the specific pharmacophoric requirements of the target receptor and the desired pharmacological profile. Future research endeavors should focus on the synthesis and parallel evaluation of matched pairs of 3- and 4-aryl piperidine analogs to enable more direct and definitive comparisons. Such studies, coupled with computational modeling and structural biology, will undoubtedly provide deeper insights into the subtle yet profound effects of aryl group positioning on receptor recognition and pave the way for the rational design of more potent and selective drug candidates.

References

  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter | Request PDF. ResearchGate. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. [Link]

  • Radioligand Binding Assay. Creative Bioarray. [Link]

  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. [Link]

  • Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds. PubMed. [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • Binding affinity (K i ) values of selected compounds to opioid... ResearchGate. [Link]

  • Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors. ACS Publications. [Link]

  • Arylpiperazine-containing pyrrole 3-carboxamide derivatives targeting serotonin 5-HT(2A), 5-HT(2C), and the serotonin transporter as a potential antidepressant. PubMed. [Link]

  • Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. Semantic Scholar. [Link]

  • Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. PMC. [Link]

  • Affinity values (K i ) for the binding to opioid receptors and EC 50... ResearchGate. [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. MDPI. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Zenodo. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]

Sources

Validation

Technical Guide: Purity Validation of 3-(3-Fluoro-4-methoxyphenyl)piperidine via LC-MS

Executive Summary The validation of 3-(3-Fluoro-4-methoxyphenyl)piperidine presents a distinct analytical challenge common in medicinal chemistry: validating a secondary amine building block that lacks a unique, high-res...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 3-(3-Fluoro-4-methoxyphenyl)piperidine presents a distinct analytical challenge common in medicinal chemistry: validating a secondary amine building block that lacks a unique, high-response chromophore while possessing potential regioisomeric impurities. While HPLC-UV is the workhorse of QC laboratories, it frequently fails to distinguish between the target 3-substituted piperidine and its 2- or 4-substituted regioisomers, or the partially reduced tetrahydropyridine byproducts.

This guide details a validated LC-MS (Liquid Chromatography-Mass Spectrometry) protocol designed to supersede traditional UV methods. By leveraging the mass selectivity of MS detection, we achieve a specificity and sensitivity profile (LOD < 0.05%) required for high-grade pharmaceutical synthesis, ensuring the integrity of downstream API (Active Pharmaceutical Ingredient) production.

Part 1: The Analytical Challenge

The target molecule, 3-(3-Fluoro-4-methoxyphenyl)piperidine, is a basic amine (


). Its synthesis often involves the reduction of a pyridine or tetrahydropyridine precursor, or a metal-catalyzed coupling reaction.
Critical Impurity Profile
  • Regioisomers: The 2- and 4-substituted isomers often co-elute with the 3-substituted target on standard C18 columns due to identical hydrophobicity.

  • Des-fluoro Analog: 3-(4-methoxyphenyl)piperidine (Mass difference: -18 Da).

  • Pyridinium Precursors: Aromatized precursors that may remain trace contaminants.

Why Standard HPLC-UV Fails: Standard UV detection at 210-254 nm relies on the phenyl ring. However, the regioisomers and des-fluoro analogs share nearly identical UV extinction coefficients and


. This leads to "purity inflation," where the main peak area includes co-eluting impurities, falsely passing a batch as >98% pure when it may be only 90%.

Part 2: Method Comparison (LC-MS vs. Alternatives)

The following table objectively compares the performance of LC-MS against common alternatives for this specific molecular class.

FeatureLC-MS (Recommended) HPLC-UV GC-MS qNMR
Specificity High. Mass discrimination resolves co-eluting peaks (e.g., des-fluoro impurities).Low. Relies solely on retention time; blind to co-eluting isomers with similar UV spectra.Medium. Good separation, but piperidines often require derivatization to prevent peak tailing.Very High. definitive structural ID, but poor for trace impurities.
Sensitivity (LOD) Excellent (< 0.01%). SIM/MRM modes detect trace precursors.Moderate (0.05-0.1%). Limited by extinction coefficient.High. Excellent for volatiles, but thermal degradation is a risk.[1]Low (> 0.5%). Not suitable for trace impurity profiling.
Throughput High (5-10 min). Fast gradients possible due to MS selectivity.Medium (15-30 min). Requires long gradients to attempt isomeric separation.Low. Derivatization steps add prep time.Low. Long acquisition times for trace detection.
Suitability Gold Standard for purity and impurity profiling.Routine QC only after method validation against MS.Good for residual solvents or if LC-MS is unavailable.Reference standard qualification only.
Decision Logic for Method Selection

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique based on the phase of drug development.

method_selection Start Start: Purity Analysis Needs IsTrace Is impurity detection < 0.1% required? Start->IsTrace IsStructure Is absolute structural ID required? IsTrace->IsStructure No LCMS SELECT LC-MS (High Sensitivity/Specificity) IsTrace->LCMS Yes IsVolatile Is the analyte volatile/thermally stable? HPLC SELECT HPLC-UV (Routine QC/High Conc.) IsVolatile->HPLC No GCMS SELECT GC-MS (Derivatization likely needed) IsVolatile->GCMS Yes IsStructure->IsVolatile No NMR SELECT qNMR (Potency Assignment) IsStructure->NMR Yes

Caption: Decision matrix for selecting analytical methods for phenylpiperidine derivatives.

Part 3: Validated Experimental Protocol

This protocol uses a Charged Surface Hybrid (CSH) C18 column. Standard C18 columns often suffer from severe peak tailing with secondary amines like piperidine due to interactions with residual silanols. CSH technology applies a low-level positive surface charge that repels the protonated amine, ensuring sharp peak shapes under acidic conditions [1].

Sample Preparation
  • Solvent: 50:50 Acetonitrile:Water (LC-MS Grade).

  • Concentration: 0.5 mg/mL (for impurity profiling).

  • Filtration: 0.2 µm PTFE syringe filter (essential to prevent column clogging).

LC Conditions
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm.

  • Column Temp: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for pH stability).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Start Gradient
8.0 95 Elution of Lipophilics
10.0 95 Wash
10.1 5 Re-equilibration

| 13.0 | 5 | End |

MS Conditions (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized for parent ion stability).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

  • Detection Mode:

    • Scan: 100–500 m/z (for general purity).

    • SIM (Selected Ion Monitoring): m/z 210.1 (Target:

      
      ).
      
Analytical Workflow Diagram

workflow Sample Crude Sample (3-Fluoro-4-methoxy...) Prep Dilution & Filtration (50:50 ACN:H2O) Sample->Prep LC UHPLC Separation (CSH C18 Column) Prep->LC Injection MS MS Detection (ESI+) Target m/z 210.1 LC->MS Elution Data Data Processing (MassHunter/Empower) MS->Data Raw Signal Report Purity Report (% Area & Impurity ID) Data->Report Integration

Caption: Step-by-step LC-MS workflow for purity validation of the target piperidine.

Part 4: Validation Criteria (ICH Q2(R1))

To ensure the method is "fit for purpose," the following parameters must be validated according to ICH Q2(R1) guidelines [2].

Specificity

Demonstrate separation between the target (m/z 210.1) and the des-fluoro impurity (m/z 192.1).

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between critical pairs.
    
  • MS Advantage: Even if they co-elute, the Mass Spectrometer can extract specific ion chromatograms (EIC) to quantify them separately.

Linearity

Prepare 5 concentration levels ranging from 0.1 µg/mL to 100 µg/mL.

  • Acceptance Criteria:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[2]
    
Limit of Detection (LOD) & Quantitation (LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1. (Expected: ~0.01 µg/mL).[3]

  • LOQ: S/N ratio of 10:1. (Expected: ~0.05 µg/mL).

Accuracy (Recovery)

Spike the pure compound into a matrix (or solvent) at 50%, 100%, and 150% of the target concentration.

  • Acceptance Criteria: Recovery between 95-105%.

Part 5: Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Interaction between the basic piperidine nitrogen and silanols on the silica support.

  • Solution: Ensure the use of a "Charged Surface" (CSH) or "End-capped" column. Alternatively, increase buffer strength (Ammonium Formate) to 20mM, but avoid non-volatile buffers (Phosphate) which ruin MS sources [3].

Issue: Low Sensitivity

  • Cause: Ion suppression from the matrix or poor ionization.

  • Solution: The piperidine nitrogen is readily protonated. Ensure the mobile phase is acidic (pH ~3 with Formic Acid). If signal remains low, check for "carryover" from previous high-concentration injections and implement a needle wash (50:50 MeOH:Water + 0.1% Formic Acid).

References

  • Waters Corporation. (n.d.). Charged Surface Hybrid (CSH) Particle Technology. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pure Synth. (2025). LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Crystal Structure Analysis of 3-Substituted Piperidine Salts

For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The three-dimensional ar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The three-dimensional arrangement of substituents on this saturated heterocycle is paramount, directly influencing molecular shape, non-covalent interactions, and ultimately, biological activity. This guide provides an in-depth comparative analysis of the crystal structures of 3-substituted piperidine salts, offering insights into the interplay of substituent effects, conformational preferences, and solid-state packing.

The Decisive Role of the 3-Substituent in Conformational Control

The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain.[1] For a 3-substituted piperidinium cation, the substituent can occupy either an axial or an equatorial position. This conformational preference is a delicate balance of steric and electronic factors, which are significantly perturbed by the nature of the substituent at the C3 position.

A critical aspect of the crystal engineering of these salts is the intricate network of hydrogen bonds. The protonated nitrogen atom of the piperidinium cation acts as a hydrogen bond donor, readily interacting with anions to form robust supramolecular assemblies.[2] The orientation of the 3-substituent can influence the accessibility of the N-H group for hydrogen bonding and can itself participate in non-covalent interactions, thereby dictating the overall crystal packing.

Comparative Crystal Structure Analysis

To illustrate the impact of the 3-substituent on the solid-state conformation and packing of piperidinium salts, we will compare the crystal structures of three distinct classes of derivatives: 3-halo, 3-alkyl, and 3-carboxy-substituted salts.

Case Study 1: The Axial Predilection of Halogens in 3-Halopiperidinium Salts

A fascinating and well-documented phenomenon in the crystal structures of 3-halopiperidinium salts is the preference for the halogen atom to occupy the axial position.[3][4] This is counterintuitive from a purely steric standpoint, as the equatorial position is generally less hindered.

The axial preference of the halogen, particularly fluorine and chlorine, is primarily attributed to favorable electrostatic interactions.[3] Specifically, a charge-dipole interaction between the positively charged nitrogen atom and the electronegative halogen atom, along with potential C–F···H–N+ hydrogen bonds, stabilizes the axial conformer.[4][5]

Table 1: Comparison of Conformational Preferences in 3-Halopiperidinium Salts

SubstituentPredominant ConformerKey Stabilizing InteractionsReference
FluorineAxialCharge-dipole (C-F···H-N+), Hyperconjugation[3][4]
ChlorineAxialCharge-dipole, Electrostatic interactions[3]
BromineAxialElectrostatic interactions[3]
Case Study 2: Steric Dominance in 3-Alkylpiperidinium Salts

In contrast to the electronically driven conformational preference of halogens, the orientation of an alkyl substituent at the 3-position is largely governed by steric hindrance. The crystal structure of 3-methylpiperidinium bromide reveals that the methyl group occupies the equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the piperidine ring.[6]

This equatorial preference for alkyl groups is a general trend observed in substituted cyclohexanes and is expected to hold for larger alkyl substituents as well, where the energetic penalty for adopting an axial conformation becomes even more significant.[1]

Case Study 3: The Dual Role of the Carboxyl Group in Nipecotic Acid Salts

Nipecotic acid (piperidine-3-carboxylic acid) is a crucial scaffold in the development of GABA reuptake inhibitors.[7] In its hydrochloride salt, the carboxyl group introduces a new dimension to the intermolecular interactions within the crystal lattice.

The carboxyl group can act as both a hydrogen bond donor (from the acidic proton) and a hydrogen bond acceptor (from the carbonyl oxygen). This dual functionality, in concert with the N-H group of the piperidinium ring, leads to the formation of extensive and often complex hydrogen-bonding networks. These networks play a pivotal role in the crystal packing and can influence the overall conformation of the piperidine ring. While specific crystallographic data for a simple nipecotic acid salt was not found in the immediate search, the general principles of hydrogen bonding in such systems are well-established.[8][9][10]

Experimental Protocols

General Procedure for the Synthesis and Crystallization of 3-Substituted Piperidine Salts

A common route to 3-substituted piperidines involves the reduction of the corresponding substituted pyridine.[11] The resulting piperidine derivative can then be treated with an appropriate acid to form the desired salt.

Step-by-Step Protocol:

  • Synthesis of the 3-Substituted Piperidine: The substituted pyridine is dissolved in a suitable solvent (e.g., methanol, ethanol) and subjected to catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) or chemical reduction (e.g., using sodium borohydride).[11]

  • Salt Formation: The purified 3-substituted piperidine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol).

  • A stoichiometric amount of the desired acid (e.g., hydrochloric acid, hydrobromic acid) is added dropwise with stirring.

  • The resulting precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the salt in an appropriate solvent or solvent mixture.[12] Common solvents for crystallization include ethanol, methanol, and water-alcohol mixtures.[12]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The definitive method for determining the three-dimensional structure of these salts is single-crystal X-ray diffraction.

Workflow for SC-XRD Analysis:

SC-XRD Workflow Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis A Crystal Selection & Mounting B Data Collection (X-ray Diffractometer) A->B Mounting on goniometer C Structure Solution B->C Diffraction pattern D Structure Refinement C->D Initial structural model E Analysis of Geometric Parameters D->E Refined crystal structure F Investigation of Intermolecular Interactions E->F Bond lengths, angles, torsion angles

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Visualization of Key Structural Features

The interplay between the 3-substituent, the piperidinium ring conformation, and the resulting hydrogen bonding network is a key determinant of the final crystal structure.

Substituent Influence on Crystal Packing Figure 2: Influence of 3-Substituent on Piperidinium Salt Crystal Packing substituent Nature of 3-Substituent conformation Piperidine Ring Conformation (Axial vs. Equatorial) substituent->conformation Steric & Electronic Effects h_bonding Hydrogen Bonding Network substituent->h_bonding Direct Participation conformation->h_bonding Accessibility of N-H packing Crystal Packing (Supramolecular Assembly) conformation->packing Molecular Shape h_bonding->packing Primary Driving Force

Caption: Influence of 3-Substituent on Piperidinium Salt Crystal Packing.

Conclusion

The crystal structure analysis of 3-substituted piperidine salts provides invaluable information for drug design and development. The nature of the substituent at the 3-position exerts a profound influence on the conformational preferences of the piperidine ring and the resulting supramolecular architecture in the solid state. Understanding these structure-property relationships is crucial for the rational design of piperidine-based molecules with desired physicochemical and biological properties. This guide serves as a foundational resource for researchers navigating the fascinating world of piperidine chemistry, highlighting the power of crystallographic studies in elucidating the intricate details of molecular structure and interactions.

References

  • Tavassoli, S. H., et al. (2020). Exploring the Origin of the Axial-Conformation Preferences in the 3-Halopiperidinium Cations: the Importance of the Coulombic Potential Energies. ACS Omega, 5(38), 24653–24662. [Link]

  • Nairoukh, Z., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 58(24), 8193-8197. [Link]

  • The Synthesis and New Crystal Structures of Three Arylpiperazine Compounds. (2016). Preprints. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Brammer, L., et al. (2014). Hydrogen-Bonding Motifs in Piperazinediium Salts. Molecules, 19(3), 2937-2953. [Link]

  • Al-Wahaibi, L. H., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 725–729. [Link]

  • Stoumpos, C. C., et al. (2020). Single-Crystal Growth and Thermal Stability of (CH3NH3)1–xCsxPbBr3. ACS Omega, 5(20), 11579–11587. [Link]

  • 3-Methylpiperidinium ionic liquids. (2025). ResearchGate. [Link]

  • Organic ammonium halides enhance the performance of Pb–Sn perovskite solar cells. (n.d.). Journal of Semiconductors. [Link]

  • Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. (2025). ResearchGate. [Link]

  • Mohamed, S. K., et al. (2014). 3-Ethyl-cis-2,6-diphenylpiperidine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o58. [Link]

  • (R)-(-)-NIPECOTIC ACID HYDROCHLORIDE. gsrs.ncats.nih.gov. [Link]

  • The three-dimensional hydrogen-bonded framework structure of (III) in a... (n.d.). ResearchGate. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie (International ed. in English), 59(20), 7934–7942. [Link]

  • (S)-(+)-NIPECOTIC ACID HYDROCHLORIDE. gsrs.ncats.nih.gov. [Link]

  • scXRD: Growing single crystals. University of York. [Link]

  • A SYNERGISTIC INVESTIGATION ON HALOGEN DRIVEN PIPERIDINE DERIVATIVES AS CAIX INHIBITORS. SSRN. [Link]

  • Beldjoudi, M., et al. (2015). Crystal structure of tris(piperidinium) hydrogen sulfate sulfate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), 1444–1448. [Link]

  • Jones, P. G., & Ahrens, B. (2025). Crystal structures of three 4-methylpiperidinium salts (one as three polymorphs) with tetrahalogenidoaurate(III), halide and (in one case) dichloroiodate(I) counter-anions. Acta Crystallographica Section C: Structural Chemistry, C58(Pt 6), m361–m366. [Link]

  • Growing Crystals: How to Make Beautiful Crystals at Home. (2022). Crystalverse. [Link]

  • Hydrogen-Bonding Motifs in Piperazinediium Salts. (2025). ResearchGate. [Link]

  • Quiclet-Sire, B., & Zard, S. Z. (2005). Synthesis of 3-arylpiperidines by a radical 1,4-aryl migration. Organic Letters, 7(8), 1573–1575. [Link]

  • Jones, P. G., & Ahrens, B. (2025). Crystal structures of three 4-methylpiperidinium salts (one as three polymorphs) with tetrahalogenidoaurate(III), halide and (in one case) dichloroiodate(I) counter-anions. Acta Crystallographica Section C, Crystal Structure Communications, 58(Pt 6), m361–m366. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614–1623. [Link]

  • Crystal structures of three 4-methylpiperidinium salts (one as three polymorphs) with tetrahalogenidoaurate(III), halide and (in one case) dichloroiodate(I) counter-anions. (2025). ResearchGate. [Link]

  • Jones, P. G., & Ahrens, B. (2025). Crystal structures of three 4-methyl-piperidinium salts (one as three polymorphs) with tetrahalogenidoaurate(III), halide and (in one case) di-chloro-iodate(I) counter-anions. Acta Crystallographica. Section C, Crystal Structure Communications, 58(Pt 6), m361–m366. [Link]

  • Jones, P. G., & Ahrens, B. (2025). Crystal structures of three 4-methylpiperidinium salts (one as three polymorphs) with tetra- halogenidoaurate(III), halide and (in one case) dichloroiodate(I) counter-anions. Acta Crystallographica Section C Structural Chemistry, 58(6), m361-m366. [Link]

  • Nipecotic acid hydrochloride, (S)-(+)-. Inxight Drugs. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Zhang, J., & Zhang, Y. (2011). 3-Methylpiperidinium bromide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2023. [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (n.d.). ChemRxiv. [Link]

  • Singh, K., et al. (n.d.). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry. [Link]

  • Carlson, E. R., & Strock, L. W. (1958). Preparation of Anhydrous Single Crystals of Rare-Earth Halides. Journal of the Electrochemical Society, 105(9), 543. [Link]

  • Klein, E., et al. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. Crystals, 9(2), 108. [Link]

  • González-Montiel, S., et al. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section C: Structural Chemistry, 79(Pt 3), 71–76. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2025). ResearchGate. [Link]

  • Hydrogen Bonding in Molecular Crystals. (n.d.). ResearchGate. [Link]

  • Nipecotic acid hydrochloride, (R)-(-)-. Inxight Drugs. [Link]

  • Nöth, H., & Schlegel, A. (2002). Structural Studies of Piperidino-Alanes with Halide, Amide and Hydride as further Ligands at Aluminum. Zeitschrift für Naturforschung B, 57(7), 755-764. [Link]

  • Yathirajan, H. S., et al. (2012). Crystal structure of 3-amino-1-propylpyridinium bromide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2726. [Link]

  • 2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl). MDPI. [Link]

  • Crystal structure and characterization of the sulfamethazine–piperidine salt. (2026). ResearchGate. [Link]

  • Fun, H.-K., et al. (2012). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section C: Crystal Structure Communications, 68(Pt 12), o486–o492. [Link]

  • Tatton, A. S., et al. (2025). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. Magnetochemistry, 11(2), 43. [Link]

  • Arshad, S., et al. (2022). Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 60–65. [Link]

Sources

Validation

Reference Standards for 3-(3-Fluoro-4-methoxyphenyl)piperidine Analysis: A Technical Comparison Guide

Executive Summary The analysis of 3-(3-Fluoro-4-methoxyphenyl)piperidine (3-3F4MP) presents unique challenges due to its structural isomerism (positional aryl-substitution on the piperidine ring) and the specific electro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3-(3-Fluoro-4-methoxyphenyl)piperidine (3-3F4MP) presents unique challenges due to its structural isomerism (positional aryl-substitution on the piperidine ring) and the specific electronic effects of the fluorine-methoxy substitution pattern. In drug development and forensic analysis, the choice of reference standard is not merely a purchasing decision but a critical variable in method validation.

This guide objectively compares the three primary tiers of reference standards available for this scaffold—Certified Reference Materials (CRMs) , Analytical Reference Standards , and Research Grade Materials —providing experimental workflows to validate their suitability for quantitative LC-MS/MS and NMR applications.

Part 1: Strategic Selection of Reference Standards

The analytical rigor required for 3-3F4MP dictates the grade of standard necessary. Below is a comparative analysis of performance characteristics based on ISO 17034 and ISO 17025 hierarchies.

comparative Performance Matrix
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Reference Standard Tier 3: Research Grade / In-House
Primary Use Quantitation, Calibrator for ISO 17025 LabsQualitative ID, Retention Time MarkerEarly-stage Screening, Synthesis Intermediate
Traceability SI-Traceable (NIST/BAM); Mass Balance verifiedTraceable to Internal Primary StandardVendor CoA only (often unverified)
Uncertainty Explicitly stated (e.g., 99.1% ± 0.4%)Not stated; Purity is a single valueUnknown; "Approximate"
Isomeric Purity Quantified (enantiomeric excess & regioisomers)Checked (usually >95%)Variable; often contains 4-isomer impurities
Water Content Measured (KF Titration) & FactorizedMeasured but often not factorizedTheoretical (often hygroscopic errors)
Cost Factor 10x3x1x
Decision Logic for Standard Selection

The following decision tree illustrates the selection process based on regulatory requirements and analytical goals.

StandardSelection Start Start: Define Analytical Goal Quant Is Quantitative Accuracy Critical? Start->Quant Regulated Is the Lab ISO 17025/GLP Regulated? Quant->Regulated Yes Isomer Is Enantiomeric Separation Required? Quant->Isomer No CRM Select ISO 17034 CRM (Must have Uncertainty Budget) Regulated->CRM Yes Analytical Select Analytical Reference Standard (Req. CoA with HPLC/NMR) Regulated->Analytical No Isomer->Analytical Yes Research Select Research Grade (Must Perform Full Characterization) Isomer->Research No

Figure 1: Decision logic for selecting the appropriate reference standard grade based on analytical requirements.

Part 2: Technical Deep Dive & Validation Protocols

For 3-3F4MP, the primary risk is regioisomer contamination . The synthesis of 3-arylpiperidines often yields 4-arylpiperidine byproducts or positional isomers on the phenyl ring (e.g., 2-fluoro vs. 3-fluoro).

1. The "Self-Validating" Identification Protocol

Do not trust a label implicitly. The following multi-modal workflow confirms the identity of the standard, specifically distinguishing the 3-position substitution from the 4-position.

Methodology:

  • 19F NMR Spectroscopy: The definitive tool for this molecule.

    • Mechanism:[1] The chemical shift of the fluorine atom is highly sensitive to its electronic environment.

    • Expectation: The 3-fluoro-4-methoxy substitution pattern creates a distinct shielding effect compared to a 2-fluoro or 4-fluoro isomer.

    • Protocol: Dissolve ~5 mg in CDCl₃. Acquire 19F NMR (decoupled).

    • Differentiation:

      • 3-F, 4-OMe (Target): Distinct singlet/multiplet (depending on H-coupling) typically around -135 ppm (shifted by the ortho-methoxy group).

      • 2-F Isomer: Significant downfield shift due to proximity to the alkyl attachment.

  • GC-MS Fragmentation Mapping:

    • Mechanism:[1] Electron Impact (EI) ionization causes predictable cleavage of the piperidine ring.

    • Target: 3-substituted piperidines fragment differently than 4-substituted analogs.[2]

    • Key Fragment: Look for the

      
      -cleavage of the piperidine ring. 3-arylpiperidines typically yield a distinct iminium ion fragment different from the base peak of 4-arylpiperidines (often m/z 44 or 58 depending on N-substitution).
      
2. Quantitative Purity Assessment (qNMR)

For "Research Grade" materials where a certified purity is absent, you must establish your own purity factor before using it as a calibrator.

Protocol:

  • Internal Standard: Use Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene.

  • Solvent: D₂O (for HCl salts) or CDCl₃ (for freebase).

  • Acquisition: ¹H NMR with T1 relaxation delay set to >5× longest T1 (typically 30-60s).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.
Part 3: Experimental Data & Workflow Visualization

The following diagram outlines the analytical workflow required to validate a non-CRM standard for use in regulated testing.

ValidationWorkflow Sample Incoming Standard (Unknown Grade) NMR_F 19F NMR (Regioisomer Check) Sample->NMR_F GCMS GC-MS (Fragment Analysis) Sample->GCMS HPLC HPLC-UV (210/254nm) (Organic Impurities) NMR_F->HPLC Pass Reject Reject Batch NMR_F->Reject Fail GCMS->HPLC Pass KF Karl Fischer (Water Content) HPLC->KF ROI Residue on Ignition (Inorganic Salts) HPLC->ROI Calc Calculate Potency (As-is Basis) KF->Calc ROI->Calc

Figure 2: Comprehensive validation workflow for characterizing 3-(3-Fluoro-4-methoxyphenyl)piperidine reference standards.

Comparative Data: Salt Form Impact

When selecting a standard, the salt form significantly impacts handling and stability.

ParameterHydrochloride Salt (HCl) Freebase
Hygroscopicity Moderate to High (Requires desiccation)Low (Often an oil or low-melting solid)
Solubility High in Water/Methanol (Ideal for LC-MS)High in DCM/Ethyl Acetate (Ideal for GC)
Stoichiometry Must verify 1:1 vs 1:2 (HCl)1:1 (Native)
Stability Excellent (Solid state)Prone to oxidation/discoloration

Recommendation: For LC-MS applications, prioritize the HCl salt form but strictly perform a water content analysis (Karl Fischer) immediately prior to weighing, as water uptake can skew the mass-balance purity by 1-5% within hours of exposure to humid air.

References
  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.Link

  • Duewer, D. L., et al. (2009).[3] "Demonstrating the comparability of certified reference materials." Analytical and Bioanalytical Chemistry, 395(1), 155-169.[3] Link

  • Wagmann, L., et al. (2022). "The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS)." Forensic Science International, 341, 111450. Link

  • McLaughlin, G., et al. (2019). "Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers." Drug Testing and Analysis, 11(7).[2] Link

  • BenchChem. (2025).[4] "Comparison of Analytical Methods for Purity Assessment of Piperidine Derivatives." BenchChem Technical Guides. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 3-(3-Fluoro-4-methoxyphenyl)piperidine

Executive Summary & Immediate Classification 3-(3-Fluoro-4-methoxyphenyl)piperidine (and its hydrochloride salt) is a fluorinated phenylpiperidine derivative commonly used as a pharmaceutical intermediate. Proper disposa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Classification

3-(3-Fluoro-4-methoxyphenyl)piperidine (and its hydrochloride salt) is a fluorinated phenylpiperidine derivative commonly used as a pharmaceutical intermediate. Proper disposal is dictated by two critical chemical features:

  • Fluorine Content: Requires incineration with acid gas scrubbing to prevent hydrofluoric acid (HF) emission and equipment damage.

  • Secondary Amine Structure: Classifies the substance as an organic base; it must be segregated from acidic waste streams to prevent exothermic reactions in storage containers.

Disposal Directive: This compound must be managed as Halogenated Organic Waste . It is not suitable for standard fuel blending or non-halogenated solvent streams.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the specific form (Free Base vs. Salt) as this dictates packaging compatibility.[1]

ParameterData
Chemical Name 3-(3-Fluoro-4-methoxyphenyl)piperidine (often as HCl salt)
CAS Number 1172742-77-6 (HCl salt) / Generic Structure
Molecular Formula

(Free Base)
Physical State White to off-white solid (Salt) or Viscous Oil (Base)
Primary Hazards Irritant (Skin/Eye/Respiratory) , Acute Toxicity (Oral).[1][2][3][4]
Reactivity Incompatible with strong oxidizing agents and strong acids.
Waste Stream Halogenated Organic (Solid or Liquid)
Risk Assessment Logic
  • H302 (Harmful if swallowed): Requires strict isolation from municipal waste streams.

  • H315/H319 (Irritation): Mandates double-containment to protect waste handlers downstream.

  • Halogen Content: The presence of the fluorine atom (

    
    ) means that upon combustion, this compound generates HF.[1] Standard cement kilns (often used for cheap solvent disposal) cannot handle high-halogen waste due to refractory corrosion. You must specify "Halogenated" on the waste profile. [1]
    

Pre-Disposal Stabilization & Packaging

Expert Insight: A common error in lab waste management is mixing amine-based solids with liquid acid waste. Even residual acid in a waste drum can react with this piperidine derivative, generating heat and potentially pressurizing the container.[1]

Step-by-Step Packaging Protocol
  • Segregation:

    • Isolate from Oxidizers (e.g., permanganates, nitrates) to prevent fire hazards.[1]

    • Isolate from Acids to prevent exothermic neutralization.

  • Container Selection:

    • Solids: High-Density Polyethylene (HDPE) wide-mouth jars.

    • Liquids (Mother Liquors): Glass or HDPE bottles. Avoid metal containers if the compound is in an acidic solution (HCl salt in water).

  • Labeling:

    • Apply a hazardous waste label immediately upon generation.

    • Critical Text: "Contains Fluorinated Organics" and "Organic Base."

Disposal Workflow: The Decision Matrix

This self-validating workflow ensures compliance with RCRA guidelines and facility safety standards.

DisposalWorkflow Start Waste Generation: 3-(3-Fluoro-4-methoxyphenyl)piperidine CheckState 1. Determine Physical State Start->CheckState IsSolid Solid (Powder/Crystals) CheckState->IsSolid IsLiquid Liquid (Solution/Oil) CheckState->IsLiquid Segregation 3. Segregation: HALOGENATED ORGANIC STREAM IsSolid->Segregation CheckSolvent 2. Check Solvent Composition IsLiquid->CheckSolvent Dissolved in solvent CheckSolvent->Segregation Regardless of solvent type, compound adds Halogens Packaging 4. Packaging: HDPE Drum or Poly-lined Box Segregation->Packaging Labeling 5. Labeling: 'Toxic', 'Irritant', 'Halogenated' Packaging->Labeling Destruction 6. Final Destruction: High-Temp Incineration (w/ Acid Scrubbing) Labeling->Destruction

Figure 1: Decision matrix for the segregation and disposal of fluorinated phenylpiperidines.[2][3][5][6][7] Note the critical convergence at the "Halogenated Organic Stream" to protect downstream incineration infrastructure.

Regulatory & Compliance Framework

While this specific isomer is not currently listed on the EPA RCRA P-list or U-list (as of late 2023), it must be managed as a Characteristic Hazardous Waste or under general "Duty of Care" principles due to its toxicity profile.[1]

Waste Coding Strategy[1][6]
  • Federal (RCRA): If the waste exhibits toxicity characteristics (rare for this specific solid unless leachable), use D000 codes.[1] However, most facilities default to Non-Regulated Hazardous Waste unless mixed with listed solvents (e.g., Methylene Chloride -> F002 ).[1]

  • Best Practice Coding:

    • If mixed with flammable solvents: D001 (Ignitable).

    • If pure substance: Manage as Halogenated Organic Solid/Liquid .

Controlled Substance Note: While 3-(3-Fluoro-4-methoxyphenyl)piperidine is generally a research chemical, phenylpiperidines are structurally related to controlled substances (e.g., Fentanyl precursors).[1] Always maintain a chain of custody log for disposal to satisfy potential DEA diversion audits, even if not explicitly scheduled.[1]

Emergency Procedures: Spills

In the event of a benchtop spill, follow this containment protocol to minimize exposure and environmental release.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 or P100 respirator.[1]

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust generation, then wipe up.[1]

    • Liquids: Surround with an inert absorbent (Vermiculite or polypropylene pads). Do not use sawdust (combustible).

  • Decontamination: Scrub the surface with a dilute detergent solution followed by water.

  • Disposal of Cleanup Materials: All contaminated wipes and absorbents must be placed in the Halogenated Solid Waste container.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C.[1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[1]

  • Sigma-Aldrich. Safety Data Sheet: 3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride. (Used as surrogate for toxicological profile).

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluoro-4-methoxyphenyl)piperidine
Reactant of Route 2
3-(3-Fluoro-4-methoxyphenyl)piperidine
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